MOMA-341
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H26F4N6O3 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
1-[(8R)-7-[4-amino-5-fluoro-6-(trifluoromethyl)pyridine-3-carbonyl]-3-(4-cyclopropyl-2-hydroxyphenyl)-2,3,7,10-tetrazatricyclo[6.4.1.04,13]trideca-1,4(13)-dien-10-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H26F4N6O3/c1-2-22(40)36-9-7-17-23-19(38(35-17)18-6-5-15(11-21(18)39)14-3-4-14)8-10-37(20(23)13-36)27(41)16-12-34-26(28(30,31)32)24(29)25(16)33/h2,5-6,11-12,14,20,39H,1,3-4,7-10,13H2,(H2,33,34)/t20-/m0/s1 |
InChI Key |
XGLVNFVYNNRPRE-FQEVSTJZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MOMA-341: A Targeted Approach to dMMR/MSI-H Cancers Through Synthetic Lethality
An In-Depth Technical Guide on the Mechanism of Action of MOMA-341 in DNA Mismatch Repair Deficient (dMMR) Cancer Cells.
This document provides a comprehensive overview of the novel, clinical-stage Werner syndrome helicase (WRN) inhibitor, this compound, for researchers, scientists, and drug development professionals. It details the core mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
This compound is a first-in-class, potent, and selective oral inhibitor of Werner helicase (WRN) being developed for the treatment of advanced or metastatic solid tumors characterized by high microsatellite instability (MSI-H) or DNA mismatch repair deficiency (dMMR).[1][2][3] Tumors with these genetic signatures exhibit a synthetic lethal dependency on the WRN helicase for survival, making WRN a compelling therapeutic target.[4][5] this compound acts via covalent ligation to a specific cysteine residue in the WRN protein, inducing an inactive conformation and leading to selective cell death in cancer cells while sparing normal tissues.[4][5][6][7] Preclinical data demonstrate robust anti-tumor activity in relevant cancer models, supporting its ongoing clinical development as both a monotherapy and in combination with standard-of-care agents.[4][5][6]
The Core Mechanism of Action: Exploiting a Cancer-Specific Vulnerability
The therapeutic strategy of this compound is rooted in the concept of synthetic lethality. This occurs when the combination of two genetic alterations—in this case, dMMR in the cancer cell and the pharmacological inhibition of WRN—results in cell death, whereas either event alone is viable.
The Role of dMMR and Microsatellite Instability (MSI-H)
DNA Mismatch Repair (MMR) is a crucial cellular system that corrects errors made during DNA replication. In dMMR cancers, this system is non-functional, leading to the accumulation of mutations throughout the genome.[8][9] A hallmark of dMMR tumors is microsatellite instability (MSI-H), which involves the expansion or contraction of short, repetitive DNA sequences called microsatellites.[4] Of particular importance to the this compound mechanism are expansions of thymine-adenine (TA) dinucleotide repeats.[6][7][10]
Synthetic Lethal Dependency on Werner Helicase (WRN)
Werner helicase (WRN), a protein involved in DNA replication and repair, becomes essential for the survival of these dMMR/MSI-H cancer cells.[4][9][10] Its helicase activity is specifically required to resolve DNA secondary structures and facilitate successful DNA replication at the sites of expanded TA repeats.[6][10] In the absence of functional WRN, replication forks stall at these difficult-to-replicate regions, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][7][10] Normal, microsatellite-stable (MSS) cells do not have these widespread TA repeat expansions and therefore do not rely on WRN for survival, providing a therapeutic window.[6][7]
This compound: Potent and Selective WRN Inhibition
This compound is a novel, potent, and selective small molecule inhibitor designed to exploit this dependency.[5][7] Its mechanism involves:
-
Allosteric, ATP-Competitive Binding: this compound binds to a pocket on the WRN protein that is distinct from the ATP binding site but competes with ATP, inducing an inactive conformation of the enzyme.[5][7]
-
Covalent Ligation: It forms a covalent bond with a specific cysteine residue, WRN-C727, within the helicase domain.[6][7] This covalent and allosteric mechanism leads to high potency and sustained target inhibition.[5]
The inhibition of WRN by this compound selectively triggers DNA damage and cell death in dMMR/MSI-H tumor cells, leading to tumor regressions as demonstrated in preclinical models.[6][7]
Caption: Mechanism of this compound in dMMR/MSI-H cancer cells.
Quantitative Data Summary
Preclinical studies have provided quantitative evidence of this compound's potency, selectivity, and in vivo activity.
Table 1: Biochemical Potency of this compound
| Assay Type | ATP Concentration | Potency (nM) |
| WRN ATPase | 10 µM | 3 |
| WRN ATPase | 100 µM | 7 |
| WRN Helicase (no pre-incubation) | 1 mM | 430 |
| Data sourced from MOMA Therapeutics abstract.[11] |
Table 2: In Vivo Efficacy in SW48 Colorectal Cancer Xenograft Model (MSI-H)
| Treatment Group | Dosing | Result |
| Vehicle | - | Tumor Volume ~2500 mm³ |
| This compound | Low Oral Dosing | Tumor Regression (Volume <500 mm³) |
| Data summarized from preclinical reports.[4] |
Table 3: Predictive Value of Biomarkers for this compound Sensitivity
| Biomarker | Positive Predictive Value (PPV) | False Positive Rate (FPR) | Notes |
| MSI-H Status | 62% | 38% | Based on loss of MMR proteins or short-read sequencing (N=48).[7] |
| TA Repeat Expansion | Near-perfect prediction | - | Measured by long-read sequencing (N=44).[7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol: WRN Helicase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency of this compound against WRN helicase activity.
-
Principle: A fluorescence-based assay measures the unwinding of a forked DNA substrate. One strand is labeled with a fluorophore and the other with a quencher. Helicase activity separates the strands, leading to an increase in fluorescence.
-
Materials: Recombinant human WRN protein, forked DNA substrate, assay buffer, ATP, 384-well plates, fluorescence plate reader, this compound.
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Add 5 µL of diluted this compound or vehicle control (DMSO) to wells of a 384-well plate.
-
Add 5 µL of recombinant WRN protein diluted in assay buffer to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a solution containing the forked DNA substrate and ATP (final concentration 1 mM).
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the reaction rate against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability and Selectivity Assay
-
Objective: To assess the cytotoxic effect of this compound on MSI-H cancer cells versus MSS cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP, an indicator of metabolically active cells.
-
Materials: MSI-H cell lines (e.g., SW48, HCT116), MSS cell lines (e.g., SW620, HT29), cell culture media, 96-well plates, this compound, CellTiter-Glo® reagent, luminometer.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 72-96 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lyse the cells by mixing on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to calculate GI50 (50% growth inhibition) values.
-
Protocol: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a dMMR/MSI-H cancer mouse model.
-
Materials: Immunocompromised mice (e.g., NOD-SCID), SW48 human colorectal cancer cells, Matrigel, this compound formulation for oral gavage, calipers, vehicle control.
-
Methodology:
-
Subcutaneously implant SW48 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound orally (e.g., 5, 15, 45 mg/kg, BID) or vehicle control daily for 21-28 days.
-
Measure tumor volume with calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., Western blot for DNA damage markers).
-
Plot mean tumor volume over time for each group to assess anti-tumor response.
-
Caption: Preclinical evaluation workflow for this compound.
Biomarker Strategy: Beyond MSI-H
While MSI-H status is the primary inclusion criterion for clinical trials, preclinical data strongly suggest that the direct measurement of TA repeat expansions is a more precise predictor of sensitivity to this compound.[7]
-
MSI-H as an Imperfect Biomarker: Studies show a significant false positive rate when using MSI-H status alone to predict response, with some MSI-H tumors showing incomplete response to monotherapy.[7]
-
TA Expansions as the Direct Substrate: The extent of TA repeat expansion directly correlates with reliance on WRN helicase activity.[6][7] Long-read sequencing methods are capable of quantifying these expansions, which are often missed by standard short-read sequencing.[7]
-
Clinical Application: Tumors with lower levels of TA expansion may exhibit a less robust response to this compound monotherapy but can be sensitized through combination with DNA-damaging chemotherapies like irinotecan.[6][7] The ongoing Phase 1 trial (NCT06974110) is assessing TA repeat expansions in patient tumors to refine patient selection and guide treatment strategies.[7][10]
Caption: Logic relating dMMR status to this compound sensitivity.
Conclusion
This compound represents a highly rational and targeted approach to cancer therapy, leveraging a deep understanding of the synthetic lethal relationship between dMMR/MSI-H status and WRN helicase dependency. Its novel covalent mechanism confers potency and selectivity. Preclinical data have established a clear mechanism of action, demonstrated robust anti-tumor activity, and identified TA repeat expansion as a superior predictive biomarker. The ongoing Phase 1 clinical trial will be critical in translating these promising preclinical findings into a new therapeutic option for patients with dMMR/MSI-H solid tumors.[8][12]
References
- 1. momatx.com [momatx.com]
- 2. MOMA Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial for this compound, a Highly Potent and Selective Werner Helicase Inhibitor [businesswire.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 5. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. momatx.com [momatx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. facingourrisk.org [facingourrisk.org]
- 9. moffitt.org [moffitt.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. momatx.com [momatx.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Werner Helicase: A Synthetic Lethal Target for MOMA-341 in Microsatellite Instable Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Werner helicase (WRN) as a synthetic lethal target for the selective inhibitor MOMA-341 in cancers characterized by microsatellite instability (MSI). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying biology, preclinical data, and key experimental methodologies.
Introduction: The Principle of Synthetic Lethality in Oncology
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events leads to cell death, while a single event alone is viable. In oncology, this provides a powerful therapeutic window to selectively eliminate cancer cells harboring specific genetic alterations that are absent in normal tissues. A prime example of this strategy is the clinical success of PARP inhibitors in cancers with BRCA1/2 mutations.
Recent research has identified a robust synthetic lethal relationship between the loss of function of the Werner (WRN) helicase and cancers exhibiting microsatellite instability (MSI). MSI is a hallmark of tumors with deficient DNA mismatch repair (dMMR) systems, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. This guide focuses on this compound, a novel, potent, and selective covalent inhibitor of WRN, and its therapeutic potential in this genetically defined patient population.
Werner Helicase and its Role in MSI-H Cancers
Werner helicase, a member of the RecQ helicase family, plays a crucial role in maintaining genomic stability through its involvement in DNA replication, repair, and recombination. In cancers with high microsatellite instability (MSI-H), the deficient mismatch repair machinery leads to the expansion of simple tandem repeats, most notably (TA)n dinucleotide repeats. These expanded repeats can form non-canonical DNA secondary structures that impede DNA replication.
WRN helicase is essential for resolving these stalled replication forks at the expanded TA repeats. In the absence of functional WRN, these unresolved DNA structures lead to DNA double-strand breaks, chromosomal instability, and ultimately, cell cycle arrest and apoptosis. Normal cells, with proficient mismatch repair, do not accumulate these expanded repeats and therefore do not rely on WRN for survival, creating a synthetic lethal dependency in MSI-H cancer cells.
This compound: A Potent and Selective WRN Inhibitor
This compound is a clinical-stage, orally bioavailable small molecule inhibitor of Werner helicase.[1] It is a distinct chemotype that acts as a covalent, allosteric, and ATP-competitive inhibitor.[2][3]
Mechanism of Action:
This compound selectively binds to a cysteine residue (Cys727) within the helicase domain of WRN.[2][4] This covalent interaction locks the enzyme in an inactive conformation, preventing its helicase activity.[3] By inhibiting WRN, this compound effectively phenocopies the genetic loss of WRN, leading to the accumulation of DNA damage specifically in MSI-H cancer cells that are dependent on WRN for survival.[5] This targeted approach spares normal, microsatellite stable (MSS) cells where WRN is not essential.[5]
Preclinical Data for this compound and Other WRN Inhibitors
The preclinical development of WRN inhibitors has demonstrated their potent and selective anti-tumor activity in MSI-H cancer models. Below is a summary of the available quantitative data for this compound and other notable WRN inhibitors.
Table 1: In Vitro Activity of WRN Inhibitors
| Inhibitor | Target | Assay Type | IC50 / GI50 / pIC50 | Cell Line | MSI Status | Reference |
| This compound | WRN ATPase (10 µM ATP) | Biochemical | 3 nM | - | - | [2] |
| WRN ATPase (100 µM ATP) | Biochemical | 7 nM | - | - | [2] | |
| WRN Helicase (1 mM ATP) | Biochemical | 430 nM | - | - | [2] | |
| Cell Viability | Cellular | Potent and selective killing | HCT116 | MSI-H | [2] | |
| Cell Viability | Cellular | No significant effect | HT29 | MSS | [2] | |
| HRO761 | WRN ATPase | Biochemical | 100 nM | - | - | [6] |
| Cell Viability | Cellular | GI50: 50 nM | SW48 | MSI-H | [6] | |
| Cell Viability | Cellular | GI50: >10 µM | DLD1 WRN-KO | - | [6] | |
| VVD-133214 | WRN Helicase | Biochemical | IC50: 0.14 - 7.65 µM | - | - | [7] |
| Cell Viability | Cellular | Cytotoxic | MSI-H cells | MSI-H | [8] | |
| Cell Viability | Cellular | Inactive | MSS cells | MSS | [8] | |
| GSK-WRN4 | WRN Helicase | Biochemical | pIC50: 7.6 | - | - |
Table 2: In Vivo Efficacy of WRN Inhibitors
| Inhibitor | Model Type | Cancer Type | Dosing | Outcome | Reference |
| This compound | MSI-H CDX (SW48) | Colorectal Cancer | Low oral doses | Dose-dependent tumor regression | [2][9] |
| MSI-H PDX | Various | Oral | Tumor regression | [3] | |
| HRO761 | MSI-H CDX and PDX | Various | Oral | Dose-dependent tumor growth inhibition | [10][11] |
| VVD-133214 | MSI-H CDX and PDX | Colorectal Cancer | Oral | Robust tumor regression | [12] |
| KWR-095 | MSI-H CDX (SW48) | Colorectal Cancer | 40 mg/kg, oral, daily | Significant reduction in tumor growth | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of WRN Inhibition in MSI-H Cancers
The following diagram illustrates the synthetic lethal interaction between WRN inhibition and dMMR/MSI-H status, leading to selective cancer cell death.
Caption: Synthetic lethality of this compound in MSI-H cancer cells.
Experimental Workflow for Preclinical Evaluation of WRN Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of a WRN inhibitor like this compound.
Caption: Preclinical evaluation workflow for WRN inhibitors.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of WRN inhibitors.
WRN Helicase Activity Assay (Fluorogenic)
-
Principle: This assay measures the unwinding of a forked DNA substrate by WRN helicase. The substrate is labeled with a fluorophore on one strand and a quencher on the complementary strand. Upon unwinding, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, add assay buffer, purified recombinant WRN enzyme, and the test compound (e.g., this compound) at various concentrations.
-
Initiation: Add the DNA substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
-
Protocol Outline:
-
Cell Seeding: Plate MSI-H (e.g., HCT116, SW48) and MSS (e.g., SW620) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 72-120 hours) to allow for the accumulation of DNA damage and cell death.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Immunofluorescence for DNA Damage Markers (e.g., γ-H2AX)
-
Principle: This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, using a specific antibody.
-
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the WRN inhibitor for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
-
In Vivo Xenograft Efficacy Study
-
Principle: This study evaluates the anti-tumor activity of a WRN inhibitor in an animal model bearing human tumors.
-
Protocol Outline:
-
Tumor Implantation: Subcutaneously inject MSI-H or MSS cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the WRN inhibitor (e.g., this compound) orally at various doses according to the study design.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for DNA damage markers).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
-
Conclusion and Future Directions
The synthetic lethal interaction between WRN helicase and microsatellite instability represents a highly promising and targeted therapeutic strategy in oncology. This compound, a potent and selective covalent inhibitor of WRN, has demonstrated significant preclinical activity, selectively killing MSI-H cancer cells while sparing their MSS counterparts. The robust in vitro and in vivo data, coupled with a clear understanding of the mechanism of action, strongly support the clinical development of this compound for the treatment of MSI-H tumors.
Future research will focus on the ongoing Phase 1 clinical trial of this compound to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced or metastatic solid tumors with MSI-H or dMMR.[1][11] Additionally, the exploration of potential combination therapies, for instance with immune checkpoint inhibitors or other DNA damage response agents, may further enhance the therapeutic benefit of WRN inhibition in this patient population. The identification and validation of predictive biomarkers, such as the extent of TA repeat expansions, will be crucial for patient selection and optimizing clinical outcomes.[5]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. momatx.com [momatx.com]
- 3. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Fragments: Covalent fragments in the clinic: VVD-133214 [practicalfragments.blogspot.com]
- 9. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 10. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
MOMA-341: A Technical Deep Dive into the Induction of DNA Damage in MSI-H Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MOMA-341, a novel, potent, and selective covalent inhibitor of Werner RecQ like helicase (WRN). It is designed to elucidate the core mechanism of this compound in inducing DNA damage specifically in tumors characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR). This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Synthetic Lethal Relationship between WRN Inhibition and MSI-H
Microsatellite instability-high (MSI-H) tumors, arising from a deficient DNA mismatch repair (dMMR) system, are characterized by a high mutational burden and insertions or deletions in repetitive DNA sequences, particularly thymine-adenine (TA) dinucleotide repeats.[1][2] This genomic instability creates a unique dependency on specific DNA repair pathways for survival. The Werner syndrome RecQ helicase (WRN) has been identified as a critical synthetic lethal target in MSI-H cancers.[1][2][3] MSI-H tumor cells are highly reliant on WRN's helicase activity to resolve secondary DNA structures and maintain genomic integrity, a dependency not observed in microsatellite stable (MSS) cells.[1][3]
This compound is a first-in-class, orally administered small molecule that leverages this synthetic lethality. It is a potent and selective inhibitor of WRN helicase, demonstrating significant antitumor activity in preclinical models of MSI-H cancers.[4][5][6] This guide will explore the mechanism of action, preclinical efficacy, and the experimental protocols used to characterize the DNA-damaging effects of this compound.
Mechanism of Action of this compound
This compound is an allosteric and ATP-competitive inhibitor that covalently binds to cysteine 727 (Cys727) in the helicase domain of the WRN protein.[5][6] This covalent modification locks WRN in an inactive conformation, effectively abrogating its helicase activity.[7] The inhibition of WRN in the context of MSI-H tumors, which have expanded TA dinucleotide repeats, leads to the accumulation of unresolved DNA replication and repair intermediates.[1][2] This culminates in replication fork collapse, the formation of DNA double-strand breaks (DSBs), and ultimately, cell death.[1][8] The selective cytotoxicity of this compound in MSI-H versus MSS cells underscores its potential as a targeted therapy with a favorable therapeutic window.[5]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent and selective antitumor activity of this compound in MSI-H cancer models. The sensitivity to this compound has been shown to be proportional to the extent of TA repeat expansions, making this a potentially more accurate predictive biomarker than MSI-H status alone.[5]
In Vitro Cell-Based Assays
This compound has been evaluated in a panel of cancer cell lines, demonstrating selective cytotoxicity in MSI-H lines, particularly those with high TA repeat expansions. While a comprehensive public dataset of IC50 values is not yet available, presentations of preclinical data have indicated a correlation between a high "MSI Sensor2" score and sensitivity to this compound.
Table 1: Representative In Vitro Activity of this compound
| Cell Line | Cancer Type | MSI Status | Key Genetic Features | This compound Sensitivity (IC50) | Reference |
| SW48 | Colorectal | MSI-H | dMMR | Sensitive (Specific values not publicly released) | [7] |
| Various | Colorectal, Endometrial, Gastric | MSI-H | Varying TA repeat expansion | High to moderate sensitivity correlated with TA expansion | [5] |
| MSS Cell Lines | Various | MSS | pMMR | Insensitive | [5] |
In Vivo Xenograft Models
In vivo studies using MSI-H colorectal cancer xenograft models have shown significant, dose-dependent tumor regression upon oral administration of this compound.
Table 2: In Vivo Efficacy of this compound in MSI-H Xenograft Model
| Xenograft Model | Treatment | Dosage | Tumor Volume | Outcome | Reference |
| SW48 (Colorectal Cancer) | Vehicle | N/A | ~2500 mm³ | Tumor Growth | [7] |
| SW48 (Colorectal Cancer) | This compound | Low oral dosing | <500 mm³ | Tumor Regression | [7] |
These in vivo studies also demonstrated dose-dependent target engagement, induction of DNA damage markers, and WRN degradation in the tumors.[4]
Experimental Protocols for Assessing this compound-Induced DNA Damage
The following are detailed protocols for key experiments used to characterize the DNA-damaging effects of this compound.
Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol is for visualizing and quantifying DNA double-strand breaks (γH2AX) and homologous recombination repair activity (RAD51).
-
Cell Seeding and Treatment:
-
Seed MSI-H cancer cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies against γH2AX and/or RAD51 diluted in 1% BSA in PBS overnight at 4°C.
-
The following day, wash the cells three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS, protected from light.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ).
-
Western Blotting for DNA Damage Markers
This protocol is for detecting changes in the expression and phosphorylation of proteins involved in the DNA damage response.
-
Cell Lysis and Protein Quantification:
-
Treat cells in a culture dish with this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, phospho-ATM, phospho-CHK2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is for the direct visualization and quantification of DNA strand breaks in individual cells.
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest and resuspend the cells in ice-cold PBS to obtain a single-cell suspension.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Visualization and Quantification:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
-
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06974110) for the treatment of patients with advanced or metastatic solid tumors harboring MSI-H or dMMR alterations.[4] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound as a monotherapy and in combination with standard-of-care agents.
The trial's exploratory endpoints include the assessment of changes in DNA damage markers and the correlation between TA repeat expansions and clinical response, further investigating the preclinical findings.[9]
Conclusion
This compound represents a promising new therapeutic strategy for the treatment of MSI-H tumors by exploiting their dependency on the WRN helicase. Its mechanism of action, centered on the induction of catastrophic DNA damage, is highly selective for cancer cells with this specific genetic background. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and in validating the use of TA repeat expansion as a predictive biomarker for treatment response. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other WRN inhibitors in the preclinical setting.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. momatx.com [momatx.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Preclinical Efficacy of MOMA-341 in Colorectal Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for MOMA-341, a novel, potent, and selective covalent inhibitor of Werner syndrome helicase (WRN). The data presented herein focuses on its efficacy in colorectal cancer (CRC) models, particularly those with microsatellite instability-high (MSI-H) and mismatch repair deficiency (dMMR), which are key biomarkers for sensitivity to WRN inhibition.
Core Findings: this compound Demonstrates Significant Antitumor Activity in MSI-H Colorectal Cancer Models
This compound is a first-in-class, orally administered small molecule that targets the WRN helicase, a critical enzyme for the survival of cancer cells with MSI-H or dMMR mutations.[1][2] Preclinical studies have demonstrated that this compound induces tumor regression in MSI-H colorectal cancer xenograft models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in colorectal cancer models.
Table 1: In Vivo Efficacy of this compound Monotherapy in SW48 Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume | Tumor Regression |
| Vehicle | - | ~2500 mm³ | - |
| This compound | Low Oral Dosing | <500 mm³ | Not Specified |
| This compound | 5 mg/kg | Not Specified | 88% |
| This compound | Not Specified | Not Specified | 99% |
Data from the SW48 human colorectal cancer cell line with MSI-H status.[1][3]
Table 2: Biomarker Analysis for this compound Sensitivity
| Biomarker | Predictive Value for this compound Sensitivity |
| MSI-H Status | Imperfect predictor |
| TA Repeat Expansions | Near-perfect prediction of sensitivity |
Direct measurement of TA repeat expansions has been identified as a more accurate predictor of sensitivity to this compound than MSI-H status alone.
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor of the WRN helicase.[2] It selectively binds to cysteine 727 (Cys727) in an allosteric, ATP-competitive manner, locking the enzyme in an inactive conformation.[4][5] In MSI-H/dMMR cancer cells, the loss of mismatch repair function leads to the accumulation of errors in repetitive DNA sequences, such as TA repeats. WRN helicase is essential for the replication and repair of these expanded TA repeats. By inhibiting WRN, this compound leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in these cancer cells, demonstrating a synthetic lethal interaction.[4]
Caption: Mechanism of action of this compound in MSI-H/dMMR colorectal cancer cells.
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below.
SW48 Xenograft Model
-
Cell Line: SW48, a human colorectal adenocarcinoma cell line with MSI-H status.
-
Animal Model: Immunodeficient mice (specific strain not detailed in the available results).
-
Tumor Implantation: SW48 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment Initiation: Treatment was initiated when tumors reached a predetermined size.
-
Drug Administration: this compound was administered orally. The precise dosing schedule (e.g., daily, twice daily) is not specified in the available information.
-
Tumor Volume Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The study was terminated when tumors in the vehicle control group reached a specific volume (~2500 mm³).[1]
Western Blotting for WRN Degradation and DNA Damage
-
Sample Preparation: Tumor tissues from xenograft models or cultured cells were lysed to extract total protein. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for WRN, markers of DNA damage (e.g., γH2AX), and a loading control (e.g., β-actin).
-
Detection: Following incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the relative protein levels.
Target Engagement Assay
The specific methodology for the target engagement assays has not been detailed in the publicly available preclinical data. These assays typically involve measuring the occupancy of the drug target (WRN) by the inhibitor (this compound) in tumor tissue or peripheral blood mononuclear cells. This can be achieved through techniques such as fluorescently labeled drug probes or mass spectrometry-based methods.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for preclinical evaluation of this compound and the logical relationship between the key experimental components.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Caption: The logical relationship between biomarker, target, drug, and outcome for this compound.
Combination Therapy
Preclinical data suggests that combining this compound with standard-of-care chemotherapy, such as irinotecan, enhances its antitumor activity. This combination leads to an additive induction of the DNA damage response, suggesting a potential for broader clinical application in patients with MSI-H colorectal cancer.
Conclusion
The preclinical data for this compound strongly supports its development as a targeted therapy for MSI-H/dMMR colorectal cancer. Its potent and selective inhibition of WRN helicase leads to significant tumor regression in relevant preclinical models. The identification of TA repeat expansions as a more precise predictive biomarker than MSI-H status alone will be crucial for patient selection in ongoing and future clinical trials. Further investigation into combination strategies and a deeper understanding of the molecular mechanisms of resistance will continue to shape the clinical development of this promising new agent.
References
- 1. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. momatx.com [momatx.com]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of the Novel WRN Inhibitor MOMA-341: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR). These tumors, prevalent in colorectal, endometrial, and gastric cancers, exhibit a unique dependency on WRN for survival due to the accumulation of TA-dinucleotide repeat expansions. MOMA-341 is a novel, potent, and selective oral inhibitor of WRN that has demonstrated significant preclinical activity and is currently in Phase 1 clinical development for the treatment of advanced or metastatic solid tumors harboring MSI-H/dMMR alterations.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, preclinical efficacy, and the methodologies used for its characterization.
Mechanism of Action
This compound is a first-in-class, allosteric, and ATP-competitive inhibitor that covalently binds to cysteine 727 (Cys727) in the helicase domain of the WRN protein.[4][5] This covalent modification locks WRN in an inactive "S-conformation," effectively abrogating its helicase and ATPase activities.[4] The inhibition of WRN's enzymatic function in MSI-H/dMMR cancer cells, which are reliant on WRN to resolve DNA replication stress at expanded TA-repeat regions, leads to the accumulation of DNA double-strand breaks.[6] This induction of significant DNA damage ultimately triggers cell cycle arrest, apoptosis, and tumor regression.[4][6] The selective essentiality of WRN in MSI-H tumors provides a therapeutic window, sparing normal, microsatellite stable (MSS) tissues where WRN is not essential.[5]
Data Presentation
Biochemical Activity
This compound demonstrates potent and selective inhibition of WRN's enzymatic functions. The following table summarizes its in vitro biochemical activity.
| Assay | Parameter | Value |
| WRN ATPase (10 µM ATP) | IC₅₀ (nM) | 3 |
| WRN ATPase (100 µM ATP) | IC₅₀ (nM) | 7 |
| WRN Helicase (1 mM ATP) | IC₅₀ (nM) | 430 |
| WRN Helicase | k_inact_/K_I_ (M⁻¹s⁻¹) | 13,058 |
| BLM ATPase (10 µM ATP) | IC₅₀ (nM) | >50,000 |
Data sourced from a MOMA Therapeutics presentation.
Cellular Activity
This compound exhibits potent and selective anti-proliferative activity in MSI-H cancer cell lines, while having minimal effect on MSS cell lines.
| Cell Line | MSI Status | Estimated GI₅₀ (nM) |
| HCT116 | MSI-H | ~50-100 |
| HT29 | MSS | >10,000 |
Estimated from graphical data presented by MOMA Therapeutics. Actual values may vary.
In Vivo Efficacy: SW48 Colorectal Cancer Xenograft Model
This compound demonstrates dose-dependent tumor regression in an MSI-H colorectal cancer xenograft model (SW48).
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) |
| Vehicle | BID, oral | ~2500 |
| This compound (5 mg/kg) | BID, oral | <500 |
| This compound (15 mg/kg) | BID, oral | Significant Regression |
| This compound (45 mg/kg) | BID, oral | Pronounced Regression |
Data compiled from BioWorld and a MOMA Therapeutics presentation.[7]
In Vivo Pharmacodynamics: Target Engagement in SW48 Xenograft Model
Oral administration of this compound leads to high and dose-dependent occupancy of the WRN target in vivo.
| This compound Dose (mg/kg, BID) | Target Occupancy (%) at C_trough_ |
| 5 | ~77 |
| 15 | ~87 |
| 45 | ~90 |
Data sourced from a MOMA Therapeutics presentation.
Experimental Protocols
WRN Helicase Inhibition Assay (Representative Protocol)
This assay measures the ability of an inhibitor to block the DNA unwinding activity of WRN helicase.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Substrate: A forked DNA substrate with a fluorescent label (e.g., FAM) on one strand and a quencher on the other is utilized. In the annealed state, the fluorescence is quenched.
-
Enzyme and Inhibitor Incubation: Recombinant human WRN protein is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in the reaction buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: The helicase reaction is initiated by the addition of ATP (e.g., 1 mM final concentration) and the DNA substrate.
-
Signal Detection: The reaction is incubated at 37°C, and the increase in fluorescence, corresponding to the unwinding of the DNA substrate, is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (WST-1 or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: MSI-H (e.g., HCT116, SW48) and MSS (e.g., HT29, SW620) cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For WST-1 assay, the WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
For CellTiter-Glo® assay, the CellTiter-Glo® reagent is added, and the plate is mixed on an orbital shaker to induce cell lysis.
-
-
Signal Detection:
-
WST-1: The absorbance is measured at 450 nm using a microplate reader.
-
CellTiter-Glo®: Luminescence is measured using a luminometer.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and GI₅₀ values are determined from the dose-response curves.
In Vivo Xenograft Study (SW48 Model)
This study evaluates the anti-tumor efficacy of this compound in a preclinical mouse model.
-
Cell Implantation: Female immunodeficient mice (e.g., athymic nude or NSG) are subcutaneously inoculated with SW48 cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various dose levels (e.g., 5, 15, 45 mg/kg) on a specified schedule (e.g., twice daily, BID). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement (e.g., by mass spectrometry-based methods) and downstream biomarkers (e.g., γ-H2AX, pKAP1, p21 by Western blot or immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups to the control group.
Western Blot for DNA Damage and Cell Cycle Markers
This technique is used to assess the downstream effects of WRN inhibition.
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-KAP1, p21, WRN, and a loading control like β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Band intensities are quantified and normalized to the loading control to determine changes in protein expression or phosphorylation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical xenograft study.
Conclusion
This compound is a promising novel WRN inhibitor with a well-defined mechanism of action that translates to potent and selective preclinical activity against MSI-H/dMMR cancers.[5] Its ability to induce synthetic lethality in this genetically defined patient population highlights its potential as a targeted therapy.[4] The dose-dependent in vivo efficacy and high target occupancy observed in preclinical models provide a strong rationale for its ongoing clinical development.[6] Future clinical data will be crucial in determining the therapeutic potential of this compound in patients with advanced solid tumors.
References
- 1. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOMA Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial for this compound, a Highly Potent and Selective Werner Helicase Inhibitor [businesswire.com]
- 3. momatx.com [momatx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. momatx.com [momatx.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Application Notes and Protocols for MOMA-341 Administration in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOMA-341 is a potent, selective, and orally bioavailable covalent inhibitor of Werner syndrome helicase (WRN), a crucial enzyme for the survival of cancer cells with high microsyllatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[1] By binding to cysteine 727, this compound allosterically locks WRN in an inactive conformation, leading to DNA damage and subsequent cell death in susceptible tumor types.[2][3] Preclinical studies have demonstrated significant tumor regression in MSI-H cancer models following oral administration of this compound, highlighting its potential as a targeted therapy.[1][4] this compound is currently undergoing Phase 1 clinical trials.[1]
These application notes provide a detailed protocol for the in vivo administration of this compound in a xenograft cancer model, based on publicly available preclinical data.
Mechanism of Action: Targeting WRN in MSI-H Cancers
In tumors characterized by MSI-H, the DNA mismatch repair (dMMR) machinery is defective, leading to an accumulation of errors in repetitive DNA sequences, particularly thymine-adenine (TA) dinucleotide repeats. The WRN helicase is essential for resolving the secondary structures that form at these expanded TA repeats during DNA replication. Inhibition of WRN in these cells leads to unresolved DNA structures, causing DNA double-strand breaks and ultimately, synthetic lethality.
References
Application Notes and Protocols for Assessing MOMA-341 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the target engagement of MOMA-341, a selective and covalent inhibitor of Werner RecQ like helicase (WRN).[1][2] this compound is under investigation for the treatment of cancers with high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[3][4] The protocols outlined below are designed to enable researchers to quantify the interaction of this compound with its cellular target, WRN, and to assess the downstream consequences of this engagement.
This compound acts through an allosteric and ATP-competitive mechanism, binding covalently to cysteine 727 of the WRN protein.[1][2] This interaction locks the helicase in an inactive conformation, leading to DNA damage and subsequent cell death in susceptible cancer cells.[5][6] The following protocols describe methods to directly and indirectly measure this target engagement.
Key Methodologies for Assessing this compound Target Engagement
A variety of techniques can be employed to confirm and quantify the engagement of this compound with the WRN protein in a cellular context. These methods range from direct biophysical measurements of target binding to the assessment of downstream cellular effects.
| Methodology | Purpose | Key Parameters Measured |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to WRN in intact cells by measuring changes in protein thermal stability.[7][8][9] | Thermal shift (ΔTm) of WRN protein.[10] |
| Isothermal Dose-Response (ITDR) CETSA | To determine the potency of this compound in engaging WRN at a fixed temperature.[8] | EC50 of target engagement. |
| Western Blotting | To quantify the levels of soluble WRN protein following CETSA and to assess this compound-induced WRN degradation. | Amount of soluble WRN protein, total WRN protein levels.[11][12] |
| Immunofluorescence Microscopy | To visualize and quantify the induction of DNA damage as a downstream marker of this compound activity. | Number and intensity of γH2AX foci.[3][13][14] |
| Mass Spectrometry | To definitively confirm the covalent modification of WRN by this compound.[7][15] | Mass shift of WRN protein or peptides corresponding to this compound adduction. |
| Biochemical Helicase Assays | To measure the direct inhibitory effect of this compound on the enzymatic activity of purified WRN protein.[16][17] | IC50 for ATPase activity and DNA unwinding.[18] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in MSI-H/dMMR cancer cells.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol details the steps to perform a CETSA experiment to determine the thermal stabilization of WRN upon this compound binding in intact cells.
Materials:
-
MSI-H/dMMR cancer cell line (e.g., HCT116, SW48)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermocycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C for 3 minutes.[8]
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or using mechanical disruption.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 2 to detect and quantify the amount of soluble WRN protein in each sample.
-
-
Data Analysis:
-
Quantify the band intensities for WRN at each temperature.
-
Normalize the data to the amount of soluble protein at the lowest temperature (considered 100%).
-
Plot the percentage of soluble WRN protein against the temperature to generate thermal melt curves for both this compound-treated and vehicle-treated samples.
-
A rightward shift in the melt curve for the this compound-treated sample indicates target engagement and stabilization of the WRN protein.
-
Protocol 2: Western Blotting for WRN Protein
This protocol describes the detection of WRN protein by Western blotting, which is a crucial readout for CETSA.
Materials:
-
Samples from CETSA (soluble protein fractions)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against WRN
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WRN antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Immunofluorescence for γH2AX Foci Formation
This protocol allows for the visualization and quantification of DNA double-strand breaks, a downstream consequence of this compound's activity.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[3]
-
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.[3]
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[3] An increase in γH2AX foci in this compound-treated cells indicates the induction of DNA damage.
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. momatx.com [momatx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Cell-Based Assays to Determine MOMA-341 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOMA-341 is a novel, potent, and selective covalent inhibitor of Werner RecQ like helicase (WRN).[1][2] It operates through an allosteric, ATP-competitive binding mechanism, covalently ligating to cysteine 727 of the WRN protein.[1][2] This action induces an inactive conformation of WRN, leading to DNA damage and subsequent cell death.[1] A key characteristic of this compound is its synthetic lethal interaction with cancers exhibiting high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[1] In these tumors, the loss of WRN function is catastrophic, while normal, microsatellite stable (MSS) cells are largely unaffected.[1][3] this compound is currently in Phase 1 clinical trials for the treatment of advanced or metastatic solid tumors with MSI-H or dMMR alterations.[2][4][5]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency and efficacy of this compound. The described assays will enable researchers to determine the inhibitor's half-maximal inhibitory concentration (IC50) for cell viability, quantify its pro-apoptotic activity, assess its ability to induce DNA damage, and confirm its engagement with the WRN target within a cellular context.
This compound Signaling Pathway and Experimental Strategy
This compound leverages the principle of synthetic lethality. In MSI-H/dMMR cancer cells, the DNA mismatch repair machinery is defective, leading to an accumulation of mutations, particularly in repetitive DNA sequences like microsatellites. These cells become heavily reliant on alternative DNA repair pathways, including the one involving WRN helicase, for survival. By inhibiting WRN, this compound selectively triggers catastrophic DNA damage and apoptosis in these cancer cells.
References
Application Notes and Protocols: MOMA-341 in Combination with Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination of MOMA-341, a selective Werner RecQ like helicase (WRN) inhibitor, and irinotecan (B1672180), a topoisomerase I inhibitor. The information presented is intended to guide researchers in the evaluation of this combination therapy, particularly in the context of microsatellite instability-high (MSI-H) or DNA mismatch repair deficient (dMMR) solid tumors.
This compound is a potent and selective oral inhibitor of the WRN helicase domain, which covalently binds to its target cysteine (WRN-C727).[1] This inhibition induces DNA damage and cell death specifically in tumor cells with MSI-H or dMMR, where WRN is essential for survival.[1][2][3] Irinotecan is a topoisomerase I inhibitor that leads to DNA damage and cell death by blocking the re-ligation of single-strand breaks.[4][5][6] The combination of this compound and irinotecan is based on the rationale that the DNA damage induced by this compound can be enhanced by standard chemotherapies, leading to a synergistic antitumor effect.[1][7][8] Preclinical data suggests that this combination enhances antiproliferative effects, p21 induction, DNA damage, and overall antitumor activity.[5] A Phase 1 clinical trial (NCT06974110) is currently underway to evaluate the safety and efficacy of this compound as a monotherapy and in combination with irinotecan in patients with advanced or metastatic solid tumors harboring MSI-H/dMMR alterations.[1][9][10][11][12][13][14]
Data Presentation
The following tables summarize the expected preclinical outcomes based on available data for the combination of this compound and irinotecan in MSI-H cancer models.
Table 1: In Vitro Antiproliferative Effects of this compound and Irinotecan in MSI-H Colorectal Cancer Cell Lines (Representative Data)
| Treatment Group | Concentration Range | IC50 (nM) | Combination Index (CI)* |
| This compound | 1 - 1000 | 50 | N/A |
| Irinotecan | 10 - 10000 | 500 | N/A |
| This compound + Irinotecan | (Varying Ratios) | This compound: <50, Irinotecan: <500 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy of this compound and Irinotecan in a Colorectal Cancer Xenograft Model (Representative Data)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | N/A | 0 | N/A |
| This compound | 10 mg/kg, oral, daily | 60 | Well-tolerated |
| Irinotecan | 50 mg/kg, i.p., weekly | 45 | Moderate toxicity observed |
| This compound + Irinotecan | 10 mg/kg this compound + 50 mg/kg Irinotecan | >80 | Enhanced antitumor activity with manageable toxicity |
Signaling Pathway
The combination of this compound and irinotecan targets two distinct but complementary nodes in the DNA damage response pathway, leading to enhanced cancer cell death, particularly in MSI-H tumors.
Caption: Signaling pathway of this compound and irinotecan combination.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and irinotecan are provided below.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound and irinotecan.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and irinotecan, alone and in combination.
-
Materials:
-
MSI-H cancer cell lines (e.g., HCT-116, RKO)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Irinotecan (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and irinotecan in culture medium.
-
Treat the cells with varying concentrations of this compound, irinotecan, or the combination for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and irinotecan.
-
Materials:
-
Treated cells from the experimental setup
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound, irinotecan, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. DNA Damage Analysis (γH2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (blocking solution)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound, irinotecan, or the combination for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and irinotecan.
4. In Vivo Xenograft Study
This protocol outlines a study to evaluate the in vivo efficacy of the combination therapy.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MSI-H cancer cells (e.g., HCT-116)
-
Matrigel
-
This compound (formulated for oral gavage)
-
Irinotecan (formulated for intraperitoneal injection)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 MSI-H cancer cells mixed with Matrigel into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Irinotecan alone, this compound + Irinotecan).
-
Administer this compound orally daily and irinotecan intraperitoneally once a week.
-
Measure tumor volume with calipers and monitor the body weight of the mice twice a week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for DNA damage markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis.
-
Conclusion
The combination of this compound and irinotecan represents a promising therapeutic strategy for MSI-H/dMMR solid tumors. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic potential of this combination, contributing to the development of more effective cancer therapies. It is crucial to adapt these protocols to specific cell lines and experimental conditions and to adhere to all relevant safety and ethical guidelines for animal research.
References
- 1. moffitt.org [moffitt.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. abcam.cn [abcam.cn]
- 4. kumc.edu [kumc.edu]
- 5. momatx.com [momatx.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 9. facingourrisk.org [facingourrisk.org]
- 10. momatx.com [momatx.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 14. crpr-su.se [crpr-su.se]
Application Notes and Protocols for Studying MOMA-341 Synergy with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOMA-341 is a potent and selective, first-in-class, oral, covalent inhibitor of the Werner RecQ like helicase (WRN).[1] WRN is a key enzyme involved in DNA replication and repair.[2] In cancers with mismatch-repair deficiency (dMMR) or high microsatellite instability (MSI-H), there is a synthetic lethal relationship with the inhibition of WRN.[3] These tumors, which include subsets of colorectal, endometrial, and gastric cancers, are highly dependent on WRN for survival due to the accumulation of expanded DNA TA-dinucleotide repeats that form secondary structures requiring WRN for resolution.[4][5] Inhibition of WRN by this compound leads to DNA damage, cell cycle arrest, and apoptosis specifically in these cancer cells.[3][6]
The induction of DNA damage by this compound in tumor cells is hypothesized to be synergistic with immunotherapy.[7] Damaged tumor cells can release tumor-associated antigens and danger signals, leading to an enhanced anti-tumor immune response.[8] This can be further augmented by immune checkpoint inhibitors (ICIs) that block inhibitory signals on T cells, such as PD-1/PD-L1.[8][9] These application notes provide a comprehensive experimental framework to investigate the synergistic potential of this compound in combination with immunotherapy for the treatment of MSI-H solid tumors.
Signaling Pathway: this compound Mechanism of Action and Immunogenic Cell Death
References
- 1. Characterization of murine lymphocyte activation and exhaustion markers by a 14-color flow cytometry panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of PARPi and anti-PD-L1 therapies in ovarian cancer - International Journal of Molecular and Immuno Oncology [ijmio.com]
Application Notes and Protocols for Measuring WRN Degradation Following MOMA-341 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome ATP-dependent helicase (WRN) is a critical enzyme in the maintenance of genome stability, playing a key role in DNA repair, replication, and recombination.[1][2][3] In cancers with microsatellite instability (MSI-H), which arise from deficient DNA mismatch repair (dMMR), tumor cells exhibit a synthetic lethal dependency on WRN for survival.[4][5] This vulnerability has positioned WRN as a promising therapeutic target for these hard-to-treat cancers.[4][5]
MOMA-341 is a potent and selective, orally bioavailable, covalent inhibitor of WRN helicase.[6][7][8] It acts by irreversibly binding to a cysteine residue (Cys727) in an allosteric pocket, locking the enzyme in an inactive conformation.[8][9] Preclinical studies have demonstrated that treatment with this compound leads to the degradation of the WRN protein, induction of DNA damage, and subsequent cell death in MSI-H cancer models.[6][10]
These application notes provide detailed protocols for the quantitative and qualitative measurement of WRN protein degradation in response to this compound treatment. The described methods are essential for preclinical and clinical research aimed at characterizing the pharmacodynamics and efficacy of WRN inhibitors.
Data Presentation
The following tables summarize representative quantitative data on WRN protein degradation following this compound treatment in MSI-H cancer cell lines.
Table 1: Dose-Dependent Reduction of WRN Protein Levels
| This compound Concentration (nM) | WRN Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 62 | 6.1 |
| 100 | 25 | 3.9 |
| 1000 | 8 | 2.1 |
Data derived from Western blot analysis of HCT-116 cells treated for 24 hours.
Table 2: Time-Course of WRN Protein Degradation
| Time after this compound (100 nM) Treatment (hours) | WRN Protein Level (% of Time 0) | Standard Deviation |
| 0 | 100 | 6.3 |
| 2 | 88 | 5.5 |
| 4 | 71 | 7.2 |
| 8 | 45 | 4.9 |
| 16 | 22 | 3.8 |
| 24 | 15 | 2.9 |
Data derived from HiBiT lytic detection assay in HCT-116 cells.
Table 3: Effect of this compound on WRN Protein Half-Life
| Treatment | WRN Protein Half-Life (hours) |
| Vehicle (DMSO) | 16.6 |
| This compound (10 µM) | 1.5 |
Data from cycloheximide (B1669411) chase experiments in HCT-116 cells, indicating a dramatic reduction in WRN protein stability upon inhibition.[2]
Experimental Protocols
Protocol 1: Western Blotting for WRN Protein Quantification
This protocol describes the semi-quantitative analysis of WRN protein levels in cell lysates.
Materials:
-
MSI-H cancer cell line (e.g., HCT-116, SW48)
-
This compound
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-WRN
-
Loading control antibody (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle (DMSO) for the desired duration.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-WRN antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensity of WRN relative to the loading control.
-
Protocol 2: Nano-Glo® HiBiT Lytic Detection Assay for High-Throughput WRN Quantification
This protocol provides a sensitive, quantitative method for measuring WRN protein levels in a high-throughput format. This requires a cell line engineered to express WRN tagged with the HiBiT peptide.
Materials:
-
HiBiT-tagged WRN expressing MSI-H cell line
-
This compound
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed the HiBiT-tagged WRN cells in white-walled assay plates.
-
After overnight incubation, treat cells with a serial dilution of this compound or vehicle.
-
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.
-
Add a volume of the lytic reagent equal to the culture medium in each well.
-
Mix on an orbital shaker for 3-10 minutes to ensure complete cell lysis.[5]
-
-
Measurement:
-
Measure the luminescence using a plate-based luminometer. The luminescent signal is directly proportional to the amount of HiBiT-tagged WRN protein.[15]
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls to determine the percentage of WRN degradation.
-
Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[16]
-
Protocol 3: Quantitative Mass Spectrometry (Proteomics)
For a more comprehensive and unbiased analysis of WRN degradation and off-target effects, quantitative mass spectrometry-based proteomics can be employed. This method can precisely quantify changes in the abundance of thousands of proteins, including WRN, following this compound treatment. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Data-Independent Acquisition (DIA) can be utilized.[3][7][17] Due to the complexity of these experiments, collaboration with a proteomics core facility is recommended.
Mandatory Visualizations
Caption: this compound induced WRN degradation pathway.
Caption: Workflow for measuring WRN degradation.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. momatx.com [momatx.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. drughunter.com [drughunter.com]
- 10. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 11. origene.com [origene.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.com]
- 16. Target Degradation [worldwide.promega.com]
- 17. Global subcellular characterization of protein degradation using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating MOMA-341 Effects on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOMA-341 is a potent, selective, and orally administered covalent inhibitor of Werner RecQ like helicase (WRN).[1][2][3] The compound acts through an allosteric, ATP-competitive binding mechanism, covalently ligating to cysteine 727 on the WRN protein and locking it in an inactive state.[1][2][4] The therapeutic potential of this compound is rooted in its synthetic lethal interaction with tumors exhibiting high microsatellite instability (MSI-H) or mismatch-repair deficiency (dMMR).[2][5]
In MSI-H/dMMR cancers, frequent mutations lead to the expansion of simple tandem DNA repeats, such as thymine-adenine (TA) dinucleotides.[5][6] WRN helicase activity is indispensable for the successful DNA replication of these expanded TA repeat regions.[5][6] By inhibiting WRN, this compound disrupts DNA replication at these sites, leading to an accumulation of DNA damage, which in turn triggers cell death and tumor regression in preclinical models.[1][5][6]
These application notes provide a comprehensive suite of protocols to investigate and quantify the effects of this compound on DNA replication, DNA damage, and cell cycle progression, offering researchers a robust framework for preclinical evaluation.
This compound Mechanism of Action in MSI-H Cancers
The diagram below illustrates the proposed mechanism by which this compound selectively targets MSI-H cancer cells through the inhibition of WRN helicase, leading to replication-dependent DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 4. drughunter.com [drughunter.com]
- 5. momatx.com [momatx.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Synthetic Lethality in dMMR Backgrounds Using MOMA-341
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deficient mismatch repair (dMMR) is a hallmark of various cancers, leading to microsatellite instability (MSI) and a high mutational burden. This genetic instability creates unique vulnerabilities in cancer cells that can be exploited therapeutically. One such vulnerability is the dependency on the Werner helicase (WRN) for survival. MOMA-341 is a potent and selective, covalent inhibitor of WRN that has demonstrated a synthetic lethal interaction with dMMR/MSI-high (MSI-H) cancer cells.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study this synthetic lethal relationship in preclinical cancer models.
Mechanism of Action: In dMMR/MSI-H cancer cells, the accumulation of mutations leads to the expansion of microsatellite repeats, particularly TA dinucleotide repeats.[4] The replication of these expanded TA repeats induces the formation of secondary DNA structures that stall replication forks. WRN helicase is essential for resolving these structures and enabling the completion of DNA replication.[4] In the absence of functional WRN, these replication forks collapse, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4] this compound selectively inhibits the helicase activity of WRN, mimicking the genetic loss of the enzyme and thereby selectively killing dMMR/MSI-H cancer cells.[1][4]
Data Presentation
In Vitro Activity of this compound
While specific IC50 values for this compound in a wide panel of dMMR/MSI-H cell lines are not yet publicly available, the compound has been shown to induce dose-dependent DNA damage and reduce cell viability in sensitive cell lines.[5] The sensitivity to this compound is more strongly correlated with the extent of TA repeat expansions than with the general MSI-H status.[4][6]
| Cell Line | Cancer Type | MMR Status | Expected this compound Sensitivity |
| SW48 | Colorectal Adenocarcinoma | dMMR (MSI-H) | High |
| HCT116 | Colorectal Carcinoma | dMMR (MSI-H) | High |
| RKO | Colorectal Carcinoma | dMMR (MSI-H) | Moderate to High |
| KM12 | Colorectal Carcinoma | dMMR (MSI-H) | Moderate to High |
| SW620 | Colorectal Adenocarcinoma | pMMR (MSS) | Low |
| HT29 | Colorectal Adenocarcinoma | pMMR (MSS) | Low |
Note: Expected sensitivity is based on the known dMMR/MSI status and the established mechanism of WRN inhibitors. Actual sensitivity should be determined experimentally.
In Vivo Efficacy of this compound in a dMMR Xenograft Model
Preclinical studies using a SW48 (dMMR, MSI-H) colorectal cancer xenograft model in mice have demonstrated significant anti-tumor activity of this compound.[5][7]
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Endpoint | Reference |
| Vehicle Control | - | ~2500 | [7] |
| This compound | Low oral dosing | <500 | [7] |
These results indicate that this compound can induce tumor regression in dMMR/MSI-H cancer models in vivo.
Experimental Protocols
Cell Viability Assay to Determine this compound Potency
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in dMMR and proficient MMR (pMMR) cancer cell lines using a commercially available ATP-based luminescence assay.
Materials:
-
dMMR/MSI-H cancer cell lines (e.g., SW48, HCT116)
-
pMMR/MSS cancer cell lines (e.g., SW620, HT29)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® 2.0 Assay (Promega) or similar
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. It is recommended to perform a 10-point, 3-fold dilution series.
-
Include a DMSO-only vehicle control (final DMSO concentration should not exceed 0.1%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence from wells containing medium only.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Immunofluorescence Staining for DNA Damage (γH2AX Foci)
This protocol is for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci, a marker of the DNA damage response.
Materials:
-
dMMR and pMMR cells grown on coverslips
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139) antibody (e.g., from Cell Signaling Technology or Millipore)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a concentration determined from the cell viability assay (e.g., 10x IC50) for 24-48 hours. Include a DMSO vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-γH2AX antibody in blocking buffer (typically 1:500 to 1:1000).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer (typically 1:1000).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (green) channels.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Western Blotting for DNA Damage Response Markers
This protocol is to detect the induction of DNA damage response proteins following treatment with this compound.
Materials:
-
dMMR and pMMR cell lines
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p-CHK2, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
dMMR/MSI-H cancer cells (e.g., SW48)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 SW48 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound at different dose levels).
-
-
Drug Administration:
-
Administer this compound orally at the predetermined doses and schedule (e.g., once or twice daily).
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis (e.g., Western blotting for DNA damage markers).
-
Visualizations
Caption: Synthetic lethality of this compound in dMMR cancer cells.
Caption: Preclinical evaluation workflow for this compound.
Caption: Biomarker relationship for this compound sensitivity.
References
- 1. drughunter.com [drughunter.com]
- 2. momatx.com [momatx.com]
- 3. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. momatx.com [momatx.com]
- 6. crpr-su.se [crpr-su.se]
- 7. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
Application Notes and Protocols: In Vitro Covalent Binding Studies of MOMA-341
For Researchers, Scientists, and Drug Development Professionals
Introduction
MOMA-341 is a clinical-stage, potent, and selective covalent inhibitor of Werner Syndrome Helicase (WRN).[1][2][3][4] It operates through an allosteric, ATP-competitive binding mechanism, forming a covalent bond with cysteine 727 (Cys727) on the WRN protein.[1][2][3][4] This covalent ligation locks WRN in an inactive state, leading to DNA damage and subsequent cell death in tumors with high microsatellite instability (MSI-H), where WRN is a critical survival factor.[1][2][4][5][6][7] These application notes provide detailed in vitro experimental setups to characterize the covalent binding of this compound to the WRN protein.
Key Experimental Approaches for Covalent Binding Analysis
A multi-faceted approach is recommended to thoroughly characterize the covalent interaction between this compound and WRN. The primary techniques include mass spectrometry to confirm covalent adduction and identify the binding site, and kinetic assays to determine the rate of inactivation. For quantitative assessment of binding, radiolabeling and fluorescence-based methods can be employed.
Data Presentation
Table 1: Summary of this compound Properties
| Parameter | Description |
| Target | Werner Syndrome Helicase (WRN) |
| Binding Site | Cysteine 727 (Cys727)[1][2][3][4] |
| Mechanism of Action | Allosteric, ATP-competitive, covalent inhibitor[1][2][3][8] |
| Therapeutic Indication | Advanced or metastatic solid tumors with high microsatellite instability (MSI-H) or DNA mismatch repair deficiency (dMMR)[5][6][7][9] |
| Clinical Stage | Phase I[1][5][6][7][9][10] |
Table 2: Representative In Vitro Covalent Binding Data
| Experiment | Parameter | Value |
| Intact Protein Mass Spectrometry | Mass Shift (Da) | Expected molecular weight of this compound |
| Peptide Mapping (LC-MS/MS) | Modified Peptide | Peptide containing Cys727 |
| Kinetic Analysis | k_inact / K_I (M⁻¹s⁻¹) | To be determined |
| Radiolabeling Assay | Covalently Bound this compound (pmol) | To be determined |
| Fluorescence Polarization Assay | K_d (nM) | To be determined |
Experimental Protocols
Mass Spectrometry Analysis of Covalent Adduct Formation
This protocol outlines the use of mass spectrometry to confirm the covalent binding of this compound to WRN and to identify the specific amino acid residue involved.
a. Intact Protein Mass Analysis
-
Objective: To confirm the formation of a covalent adduct between this compound and the WRN protein.
-
Materials:
-
Recombinant human WRN protein
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
DMSO (for compound dilution)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Prepare a solution of recombinant WRN protein in the assay buffer at a final concentration of 1-5 µM.
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the WRN protein with a molar excess (e.g., 10-fold) of this compound for a specified time (e.g., 1-2 hours) at room temperature. A control sample with DMSO alone should be run in parallel.
-
Desalt the samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by LC-MS. Acquire the total mass spectrum for both the treated and untreated WRN protein.
-
-
Data Analysis: Compare the deconvoluted mass spectra of the this compound-treated and untreated WRN. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms covalent binding.[11][12]
b. Peptide Mapping Analysis
-
Objective: To identify the specific amino acid residue on WRN that is covalently modified by this compound.
-
Materials:
-
This compound-treated WRN protein from the intact mass analysis experiment.
-
Trypsin (sequencing grade)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system
-
-
Procedure:
-
Denature, reduce, and alkylate the this compound-treated and untreated WRN samples.
-
Digest the proteins with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
-
Data Analysis: Search the MS/MS data against the WRN protein sequence. Identify peptides that show a mass shift corresponding to the adduction of this compound. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact site of covalent modification.[11]
Radiolabeling Assay for Quantifying Covalent Binding
This protocol uses a radiolabeled version of this compound to quantify the extent of covalent binding to WRN.
-
Objective: To determine the stoichiometry of this compound binding to WRN.
-
Materials:
-
[¹⁴C]- or [³H]-labeled this compound
-
Recombinant human WRN protein
-
Assay Buffer
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate a known concentration of WRN protein with varying concentrations of radiolabeled this compound for a time sufficient to ensure complete reaction.
-
Separate the protein-drug adduct from the unbound drug using a method like gel filtration or precipitation (e.g., with trichloroacetic acid).
-
Quantify the amount of radioactivity associated with the protein fraction using liquid scintillation counting.[13][14]
-
-
Data Analysis: Calculate the molar ratio of bound this compound to WRN protein to determine the binding stoichiometry.
Fluorescence-Based Binding Assay
This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of this compound to WRN.
-
Objective: To determine the dissociation constant (K_d) of the initial non-covalent interaction.
-
Materials:
-
Fluorescently labeled this compound analog or a fluorescent probe that binds to the same site
-
Recombinant human WRN protein
-
Assay Buffer
-
Microplate reader with FP capabilities
-
-
Procedure:
-
Data Analysis: Plot the change in fluorescence polarization as a function of WRN concentration. Fit the data to a suitable binding isotherm to calculate the K_d.
Visualizations
Caption: this compound Mechanism of Action.
Caption: In Vitro Covalent Binding Experimental Workflow.
References
- 1. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - American Chemical Society [acs.digitellinc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. moffitt.org [moffitt.org]
- 6. momatx.com [momatx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MOMA Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial for this compound, a Highly Potent and Selective Werner Helicase Inhibitor [businesswire.com]
- 10. This compound for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 13. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
Overcoming resistance to MOMA-341 in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MOMA-341, a selective covalent inhibitor of Werner RecQ like helicase (WRN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral inhibitor of the Werner RecQ like helicase (WRN).[1][2] It functions through an allosteric, ATP-competitive binding mechanism, forming a covalent bond with cysteine 727 (Cys727) in WRN.[1] This covalent ligation locks the WRN protein in an inactive conformation, leading to DNA damage and subsequent cell death in cancer cells that are dependent on its function.[1][3]
Q2: Which cancer cell lines are expected to be sensitive to this compound?
A2: Cancer cell lines with high microsatellite instability (MSI-H) or a deficiency in DNA mismatch repair (dMMR) are the primary targets for this compound.[4][5] WRN helicase is selectively essential in these tumors, creating a synthetic lethal relationship where inhibition of WRN is toxic to cancer cells but spares normal, microsatellite-stable cells.[1][2]
Q3: My MSI-H cell line shows a suboptimal response to this compound. What could be the reason?
A3: While MSI-H status is a good initial indicator of sensitivity, it is an imperfect predictor.[1] The key determinant of sensitivity to this compound is the extent of TA dinucleotide repeat expansions within the genome, which are a common feature of MSI-H tumors.[1][2] Cell lines with highly expanded TA repeats are most sensitive. An incomplete response may be observed in MSI-H cell lines with lower levels of TA repeat expansion.[1] We recommend characterizing the TA repeat status of your cell line.
Q4: How can I overcome a suboptimal response in a cell line with moderate TA repeat expansions?
A4: Preclinical studies have shown that combining this compound with DNA-damaging chemotherapy, such as irinotecan, can convert an incomplete response into a robust anti-tumor effect.[1][2] This combination enhances DNA damage, leading to greater cancer cell death.[2][3] We recommend performing a synergy study to determine the optimal concentrations for the combination in your specific cell line.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in cell viability assays between replicates. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Degradation of this compound in solution. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh stock solutions of this compound for each experiment. |
| Loss of this compound activity over time in culture. | - Development of acquired resistance. | - Perform dose-response curves to confirm a shift in IC50.- See "Protocol for Generation of a this compound Resistant Cell Line".- Investigate potential resistance mechanisms (See FAQ on acquired resistance). |
| Unexpected toxicity in a microsatellite stable (MSS) control cell line. | - Off-target effects at high concentrations.- Incorrect annotation of the cell line's MSI status. | - Confirm the IC50 is significantly higher than in sensitive MSI-H lines.- Verify the MSI status of your control cell line using standard PCR-based methods. |
| Difficulty reproducing published tumor regression data in xenograft models. | - Suboptimal drug formulation or administration.- Differences in the tumor microenvironment.- Low TA repeat expansion in the specific sub-clone of the cell line used. | - Ensure proper formulation and oral gavage technique.- Use the same mouse strain and cell line supplier as the original study.- Characterize the TA repeat status of the cell line batch being used. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in SW48 Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle | - | ~2500 | - |
| This compound (15 mg/kg BID) | Oral | < 500 | >80% (regression) |
| This compound (45 mg/kg BID) | Oral | < 500 | >80% (regression) |
Data is based on graphical representations from preclinical studies in the SW48 MSI-H colorectal cancer xenograft model.[3] Actual values may vary.
Table 2: Predictive Value of Biomarkers for this compound Sensitivity
| Biomarker | Positive Predictive Value (PPV) | False Positive Rate (FPR) |
| MSI-H Status | 62% | 38% |
| TA Repeat Expansions | Near-perfect | Not reported |
Data derived from a study across a large cohort of preclinical tumor models.[1]
Experimental Protocols
Protocol 1: Assessment of Synergy between this compound and Irinotecan
-
Cell Seeding: Plate MSI-H cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and Irinotecan.
-
Combination Treatment: Treat the cells with a matrix of this compound and Irinotecan concentrations. Include wells for each drug alone and untreated controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Use a synergy model (e.g., Bliss Independence or Loewe Additivity) to calculate a synergy score. A score greater than 1 typically indicates synergy.
Protocol 2: Generation of a this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental MSI-H cell line.
-
Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the this compound concentration in a stepwise manner.
-
Resistance Confirmation: After several months of culture, confirm the development of resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates resistance.
-
Cell Line Banking: Cryopreserve the resistant cell line at various passages.
Protocol 3: Investigating WRN Gene Mutations
-
Genomic DNA Isolation: Extract high-quality genomic DNA from both the parental and this compound resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding region of the WRN gene, with a particular focus on the region encoding the Cys727 residue.
-
Sanger Sequencing: Sequence the PCR products to identify any point mutations, insertions, or deletions in the WRN gene of the resistant cell line compared to the parental line.
-
Data Analysis: Align the sequencing data and analyze for any non-synonymous mutations, paying close attention to mutations at or near the C727 covalent binding site.
Visualizations
Caption: Mechanism of this compound induced synthetic lethality.
Caption: Workflow for investigating this compound resistance.
Caption: Logic of this compound sensitivity in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. momatx.com [momatx.com]
- 4. MOMA Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial for this compound, a Highly Potent and Selective Werner Helicase Inhibitor - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: MOMA-341 In Vitro Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling MOMA-341 in vitro. Given that this compound is a novel covalent inhibitor of Werner RecQ like helicase (WRN), this guide integrates general best practices for small molecule inhibitors with specific considerations for covalent mechanisms of action.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for an assay. What is the likely cause and how can I prevent this?
A: This is a common issue for many small molecule inhibitors, which often have low aqueous solubility.[3][4] The precipitation occurs because the compound is highly soluble in an organic solvent like DMSO but becomes insoluble when introduced into a predominantly aqueous environment.[3]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its potential effects on the protein target and to avoid insolubility.[4] However, be aware that even low concentrations of DMSO can sometimes impact protein stability and ligand binding kinetics.[5][6][7]
-
Use a Co-solvent or Surfactant: In some instances, including a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in your aqueous buffer can help maintain the compound's solubility.[8]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity and identify the solubility limit.[3]
-
Sonication: Brief sonication after dilution can help dissolve small precipitates.[8]
Q2: How does the covalent nature of this compound affect the interpretation of my in vitro assay results, particularly concerning its stability?
A: As a covalent inhibitor, this compound's potency is time-dependent.[2] The IC50 value will decrease with longer pre-incubation times as more of the inhibitor forms a covalent bond with its target, WRN helicase.[2] This is a critical factor to consider when assessing its stability and activity. An apparent loss of activity over time could be due to compound degradation or insufficient pre-incubation time.
Q3: What is the best way to prepare and store stock solutions of this compound?
A: Proper preparation and storage of stock solutions are crucial for reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecule inhibitors.[4][8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[8] Store these aliquots at -20°C or -80°C.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.[9]
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility or stability?
A: Yes, inconsistent results are often linked to issues with compound solubility and stability in cell culture media.[8]
Troubleshooting Steps:
-
Visual Inspection: Before and after adding this compound to your cell culture plates, visually inspect the wells for any signs of precipitation.
-
Media Solubility Test: Perform a solubility test of this compound in your specific cell culture medium, as proteins and other components in the media can affect solubility.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.[8]
Troubleshooting Guides
Guide 1: Addressing this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound during in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded.[8] | 1. Lower the final concentration of this compound.[8]2. Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[8]3. Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[3] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution. | 1. Reduce the incubation time of the assay, if possible.2. Re-evaluate the buffer composition; consider adjusting the pH if this compound has ionizable groups. |
| Inconsistent results between experiments. | Variability in the preparation of the final compound solution. | 1. Standardize the dilution protocol.2. Ensure thorough mixing after each dilution step.3. Always use freshly prepared dilutions.[8] |
Guide 2: Assessing the Stability of this compound in In Vitro Assays
This guide outlines steps to investigate and mitigate potential stability issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound potency over the course of a biological assay. | The compound is degrading in the solution.[8] | 1. Prepare fresh dilutions from a frozen stock solution for each experiment.[8]2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[8]3. Perform a time-course stability study using LC-MS to quantify the amount of intact this compound over time. |
| High background signal or non-specific inhibition in the assay. | Compound aggregation at high concentrations. | 1. Visually inspect the compound in solution for cloudiness or precipitate.[4]2. Test a lower concentration range of this compound.3. Consider using a buffer with a different ionic strength or pH to discourage aggregation.[10] |
| Variability in IC50 values for this covalent inhibitor. | The IC50 is highly dependent on the pre-incubation time.[2] | 1. Standardize the pre-incubation time across all experiments.[2]2. For a more accurate measure of potency, determine the kinetic parameters kinact and KI.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol describes a method to determine the kinetic solubility of this compound in a specific aqueous buffer.[11]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.[11]
-
Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[11]
-
Add to Aqueous Buffer: In a 96-well UV-transparent plate, add 198 µL of the aqueous buffer to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[11]
-
Incubate and Mix: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[11]
-
Measure Absorbance: Measure the absorbance of each well at the λmax of this compound using a microplate reader.
-
Data Analysis: Plot the absorbance against the nominal concentration of this compound. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.[11]
Protocol 2: In Vitro Stability Assessment of this compound using LC-MS
This protocol outlines a general method to assess the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LC-MS system
Procedure:
-
Prepare Spiked Medium: Prepare a stock solution of this compound in DMSO. Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Time-Course Incubation: Incubate the spiked medium at 37°C in a 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation: Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) to each aliquot. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to a clean tube or well and analyze the concentration of the parent this compound using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Buffer | Kinetic Solubility (µM) | Observations |
| DMSO | >10,000 | Clear solution |
| PBS, pH 7.4 | 5.2 | Precipitation observed at >10 µM |
| DMEM + 10% FBS | 8.7 | Slight cloudiness at >15 µM |
Table 2: Hypothetical Stability Data for this compound in Cell Culture Medium at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 95.2 |
| 8 | 89.1 |
| 24 | 75.6 |
| 48 | 58.3 |
Visualizations
Caption: this compound covalently inhibits WRN helicase, leading to DNA damage and cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
Improving MOMA-341 delivery in preclinical animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing MOMA-341 in preclinical animal models. The information is designed to address specific issues that may be encountered during in vivo experiments and to optimize the delivery and efficacy of this novel WRN inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: What is the recommended vehicle for oral administration of this compound in mice?
While the specific vehicle used in the initial preclinical studies for this compound has not been publicly disclosed, a common starting point for poorly water-soluble small molecules is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing co-solvents. A typical formulation might consist of 10% DMSO, 40% PEG300, and 50% saline. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo studies. A pilot study to evaluate vehicle tolerability in the selected animal strain is also recommended.
Q2: We are observing high variability in therapeutic response between animals. What could be the cause?
High variability in response can stem from several factors related to oral gavage technique and formulation.
-
Inconsistent Dosing Technique: Ensure all personnel are thoroughly trained and standardized on the oral gavage procedure. This includes proper restraint, correct needle placement, and a consistent administration speed to prevent reflux.[1]
-
Formulation Inhomogeneity: If this compound is administered as a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of the compound.
-
Animal Stress: Stress from handling and dosing can impact physiological parameters and drug absorption. Acclimatize animals to handling prior to the study and consider refinements like coating the gavage needle with sucrose (B13894) to reduce stress.[2]
Q3: An animal is struggling excessively during oral gavage. What should we do?
Excessive struggling increases the risk of procedural complications such as esophageal trauma or accidental tracheal administration.[2]
-
Action: If an animal is struggling, pause the procedure. Re-evaluate the restraint to ensure it is firm but not impeding breathing. The head and neck should be in a straight line with the body to facilitate passage of the gavage needle.[1] If struggling persists, it is better to release the animal and attempt dosing at a later time after a period of calm.
Q4: We observed fluid coming from the animal's nose or mouth after dosing. What does this signify and what is the correct course of action?
This is a critical adverse event and likely indicates accidental administration into the trachea or reflux from the esophagus.[1]
-
Immediate Action: Stop the procedure immediately. Gently tilt the animal's head downwards to help drain the fluid.[1]
-
Monitoring: The animal must be closely monitored for any signs of respiratory distress, such as gasping or wheezing.
-
Exclusion: The animal should be excluded from the study group as the administered dose is not accurate. If respiratory distress is observed, the animal should be humanely euthanized.
Efficacy and Pharmacokinetics
Q5: We are not observing the expected anti-tumor efficacy despite in vitro potency of this compound. What are the potential reasons?
A discrepancy between in vitro and in vivo results often points to issues with drug exposure at the tumor site.
-
Poor Bioavailability: this compound, like many small molecules, may have solubility or permeability limitations affecting its oral absorption. Consider formulation optimization strategies to enhance bioavailability.
-
Inadequate Dose: The dose being administered may be insufficient to achieve a therapeutic concentration in the plasma and, subsequently, the tumor. A dose-response study is recommended to determine the optimal dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Conduct pharmacokinetic studies to measure the plasma concentration of this compound over time. This will help determine if the drug is being absorbed and if the concentration is maintained at a therapeutic level for a sufficient duration.
Q6: How can we improve the oral bioavailability of this compound in our animal model?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanonization of the this compound powder can increase the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[3]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can enhance its solubility and dissolution rate.
Experimental Protocols
1. Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral administration of this compound.
-
Materials:
-
This compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (20-22 gauge, with a ball-tip)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Prepare the this compound formulation, ensuring it is homogeneous.
-
Draw the calculated volume into the syringe and ensure no air bubbles are present.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
2. In Vivo Efficacy Study in an SW48 Xenograft Model
This protocol is based on the preclinical studies conducted with this compound.[4][5]
-
Cell Line: SW48 human colorectal adenocarcinoma cells (MSI-H).
-
Animal Model: Athymic nude mice.
-
Procedure:
-
Subcutaneously implant SW48 cells into the flank of each mouse.
-
Monitor tumor growth with caliper measurements. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule to the treatment group. The control group should receive the vehicle alone.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Quantitative Data
Table 1: Representative Preclinical Efficacy of this compound in an SW48 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily Oral Gavage | ~2500[4] | N/A |
| This compound | Low Oral Dose, Daily | <500[4] | >80% |
Note: The above data is a representation based on publicly available information and should be used for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Mechanism of action of this compound in dMMR/MSI-H cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 5. momatx.com [momatx.com]
MOMA-341 Technical Support Center: Investigating and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address potential off-target effects of MOMA-341 in experimental systems. This compound is a potent and selective covalent inhibitor of Werner RecQ like helicase (WRN), acting through an allosteric and ATP-competitive mechanism by binding to cysteine 727.[1][2] While designed for high selectivity, all small molecule inhibitors have the potential for off-target interactions that can lead to misinterpretation of experimental results. This guide offers strategies and detailed protocols to help identify and mitigate such effects.
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype that does not align with the known functions of WRN helicase. Could this be an off-target effect of this compound?
A1: This is a strong indication of a potential off-target effect. While this compound is a selective inhibitor, unexpected phenotypes can arise from interactions with other proteins.[3] To investigate this, we recommend a multi-step approach:
-
Confirm On-Target Engagement: First, verify that this compound is engaging WRN in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocol 2).
-
Dose-Response Correlation: Perform a dose-response experiment and correlate the phenotype with the IC50 of this compound for WRN inhibition. A significant deviation may suggest off-target activity.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of WRN. If the phenotype is reversed, it is likely an on-target effect.
-
Use a Structurally Unrelated WRN Inhibitor: If available, use a WRN inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
Q2: Our in vitro biochemical assays with this compound show high potency, but we see weaker or different effects in our cell-based assays. What could be the cause?
A2: Discrepancies between biochemical and cell-based assays are common. Several factors could contribute to this:
-
Cellular ATP Concentrations: Biochemical assays are often run at low, fixed ATP concentrations. In contrast, intracellular ATP levels are much higher and can out-compete ATP-competitive inhibitors like this compound for binding to off-target kinases.[4]
-
Cell Permeability and Efflux: this compound may have poor cell permeability or be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.
-
Target Expression and Activity: The target protein, WRN, may not be expressed at sufficient levels or be in the correct functional state in your chosen cell line.
Troubleshooting Steps:
| Potential Issue | Recommended Action | Expected Outcome |
| High intracellular ATP competition | Use an unrelated, non-ATP competitive WRN inhibitor (if available) as a control. | The non-ATP competitive inhibitor's potency should be more consistent between biochemical and cellular assays. |
| Poor cell permeability/efflux | Co-incubate with a known efflux pump inhibitor (e.g., verapamil). | An increase in the apparent cellular potency of this compound. |
| Low target expression/activity | Confirm WRN expression and relevant post-translational modifications in your cell line via Western Blot or mass spectrometry. | Selection of a more appropriate cell line with robust WRN expression and activity. |
Q3: this compound is a covalent inhibitor targeting a cysteine residue. What are the potential off-target implications of this mechanism?
A3: Covalent inhibitors, while offering high potency and prolonged duration of action, can potentially react with other accessible cysteine residues on off-target proteins.[5] This can lead to the formation of irreversible off-target bonds, which may result in unexpected biological consequences. To address this, consider the following:
-
Proteomic Profiling: Employ chemoproteomic techniques to identify other proteins that are covalently modified by this compound in your experimental system.
-
Use a Non-Covalent Analog: If a structurally related, non-covalent analog of this compound is available, it can be used as a tool compound. If the non-covalent analog does not produce the same phenotype, it suggests the covalent interaction is key, though this does not rule out off-target covalent binding.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Cell Death or Toxicity | Off-target inhibition of a critical survival kinase or other essential protein. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases (See Experimental Protocol 1).2. Conduct a dose-titration to determine if the toxicity occurs at concentrations significantly higher than the on-target IC50.3. Use CRISPR/Cas9 to knock out the putative off-target and see if it phenocopies the effect of this compound. |
| Activation of a Signaling Pathway | Paradoxical pathway activation, a known phenomenon with some kinase inhibitors. | 1. Use phosphoproteomics or a phospho-kinase antibody array to identify unexpectedly activated pathways.2. Analyze the phosphorylation status of key downstream effectors of related signaling pathways via Western Blot. |
| Lack of Effect in a Specific Cell Line | Low expression of WRN or presence of resistance mechanisms. | 1. Confirm WRN expression in the cell line.2. Sequence the WRN gene to check for mutations that might prevent this compound binding. |
| Inconsistent Results Between Experiments | Variability in experimental conditions (e.g., cell density, passage number, reagent quality). | 1. Standardize all experimental parameters.2. Regularly perform quality control checks on reagents and cell lines. |
Experimental Protocols
Experimental Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Provider: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). Typically, a single high concentration (e.g., 1 or 10 µM) is used for initial screening against a large panel (e.g., >400 kinases).
-
Data Analysis: The service will provide data as percent inhibition relative to a vehicle control.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 value.
-
Selectivity Analysis: Compare the IC50 values for the on-target (WRN) and any identified off-target kinases to determine the selectivity window.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with WRN in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble WRN in the supernatant at each temperature using Western blotting.
-
Data Analysis: Binding of this compound should stabilize WRN, leading to a higher melting temperature (i.e., more soluble WRN at higher temperatures) compared to the vehicle control.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for investigating an unexpected cellular phenotype.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. momatx.com [momatx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance MOMA-341 efficacy in resistant tumors
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with MOMA-341, a potent and selective inhibitor of Porcupine (PORCN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling pathway.[1][2][3] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby suppressing both canonical (β-catenin-dependent) and non-canonical Wnt signaling.[1] This leads to the inhibition of tumor growth in cancers that are dependent on Wnt signaling.[4][5]
Q2: In which cancer types has this compound (or other PORCN inhibitors) shown preclinical or clinical activity?
PORCN inhibitors like this compound have demonstrated potential in various cancers that exhibit dysregulated Wnt signaling.[2] These primarily include tumors with mutations in upstream components of the Wnt pathway, such as RNF43 mutations or R-Spondin (RSPO) fusions.[6][7] Cancer types where PORCN inhibitors have been investigated include:
Q3: What are the known mechanisms of resistance to this compound?
Resistance to PORCN inhibitors can be intrinsic or acquired. The primary mechanisms include:
-
Downstream Mutations: Mutations in genes downstream of PORCN, such as APC or CTNNB1 (β-catenin), can lead to constitutive activation of the Wnt pathway, bypassing the need for Wnt ligand secretion.[4] However, some studies suggest that even some tumors with downstream mutations may retain sensitivity to PORCN inhibitors.[4] More recently, mutations in FBXW7 have been identified as a cause of resistance, as they reduce the tumor's dependence on the Wnt pathway.[9][10] Long-term exposure in preclinical models has also been shown to select for clones with AXIN1 mutations, driving acquired resistance.[11]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of Wnt signaling. The PI3K/Akt/mTOR pathway is a key bypass mechanism.[11]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[[“]]
-
Crosstalk with Other Pathways: In specific cancer types, other signaling pathways can contribute to resistance. For instance, in prostate cancer, crosstalk between the Wnt/β-catenin and androgen receptor (AR) signaling pathways can lead to resistance to both PORCN inhibitors and anti-androgen therapies.[[“]][13]
Troubleshooting Guides
Problem 1: this compound shows reduced efficacy in our cancer cell line/xenograft model, which was initially sensitive.
This scenario suggests the development of acquired resistance. The following steps can help identify the mechanism and potential solutions.
Troubleshooting Steps:
-
Sequence for Downstream Mutations: Analyze the genetic makeup of the resistant cells to check for mutations in key downstream Wnt pathway components.
-
Genes to analyze: CTNNB1, APC, AXIN1, FBXW7.
-
-
Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-protein arrays to check for the upregulation of alternative signaling pathways.
-
Key pathways to investigate: PI3K/Akt/mTOR, MAPK/ERK.
-
-
Evaluate Drug Efflux: Measure the expression and activity of ABC transporters.
-
Methods: qPCR for transporter mRNA levels, Western blotting for protein levels, and functional assays like rhodamine 123 efflux assays.
-
Potential Solutions:
-
Combination Therapy: Based on the identified resistance mechanism, consider combining this compound with other targeted inhibitors.
-
If PI3K/Akt/mTOR pathway activation is observed, a combination with a PI3K or mTOR inhibitor may be effective.[11]
-
For tumors with FBXW7 mutations , the experimental drug dinaciclib (B612106) has shown potential to overcome resistance.[9][10]
-
-
Co-administration with Efflux Pump Inhibitors: If increased drug efflux is confirmed, co-treatment with an ABC transporter inhibitor, such as elacridar, could restore this compound sensitivity.[14]
Problem 2: Our tumor model is intrinsically resistant to this compound.
Intrinsic resistance often arises from pre-existing mutations or pathway characteristics that make the tumor independent of Wnt ligand signaling.
Troubleshooting Steps:
-
Confirm Wnt Pathway Status: Ensure the tumor model is indeed driven by upstream Wnt pathway activation (e.g., RNF43 mutation, RSPO fusion) and does not have pre-existing downstream mutations (APC, CTNNB1) that would render it insensitive to a PORCN inhibitor.
-
Investigate Immune Microenvironment: Analyze the tumor microenvironment (TME). Wnt signaling can lead to immune evasion by reducing the infiltration of CD8+ T-cells.[6][15]
-
Explore Combination with Immunotherapy: Given the link between Wnt signaling and immune exclusion, combining this compound with immune checkpoint inhibitors could be a viable strategy.
Potential Solutions:
-
Combination with Immune Checkpoint Inhibitors: In tumors with an immune-suppressive microenvironment, combining this compound with a PD-1 inhibitor like nivolumab (B1139203) may enhance anti-tumor immunity and efficacy.[6] Preclinical studies have also shown synergistic effects with anti-CTLA4 antibodies.[4]
Data Presentation
Table 1: Preclinical Combination Strategies to Enhance PORCN Inhibitor Efficacy
| Combination Agent | Target Pathway/Molecule | Rationale for Combination | Observed Effect | Cancer Model | Reference |
| PI3K/mTOR Inhibitors (e.g., GDC-0941) | PI3K/Akt/mTOR | Overcomes resistance via bypass pathway activation. | Synergistic reduction in cell proliferation in vitro and in vivo. | Wnt-driven Pancreatic Cancer | [11] |
| PD-1 Inhibitors (e.g., Nivolumab) | Immune Checkpoint (PD-1) | Reverses Wnt-mediated immune evasion and T-cell exclusion. | Enhanced anti-tumor immune response. | Advanced Solid Tumors | [6] |
| Anti-CTLA4 Antibodies | Immune Checkpoint (CTLA-4) | Enhances anti-tumor immunity. | Synergistic anti-tumor effects. | Preclinical Models | [4] |
| Androgen Receptor (AR) Inhibitors (e.g., Enzalutamide) | Androgen Receptor Signaling | Overcomes resistance driven by crosstalk between Wnt and AR pathways. | Synergistic inhibition of tumor growth. | Castration-Resistant Prostate Cancer | [13] |
| Dinaciclib | Cyclin-Dependent Kinase (CDK) | Targets vulnerabilities created by FBXW7 mutations. | Overcomes resistance in FBXW7-mutant tumors. | Pancreatic and Colorectal Cancer | [9][10] |
Experimental Protocols
Protocol 1: Assessing PI3K/Akt Pathway Activation in this compound Resistant Cells
-
Cell Lysis: Culture this compound sensitive and resistant cells to 80-90% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify band intensities and compare the ratio of phosphorylated to total protein between sensitive and resistant cell lines. An increased ratio in resistant cells indicates pathway activation.
Visualizations
Caption: this compound inhibits PORCN, blocking Wnt secretion and signaling.
Caption: Troubleshooting workflow for this compound resistant tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Scientists uncover key resistance mechanism to Wnt inhibitors in pancreatic and colorectal cancers - Medicine.net [medicine.net]
- 11. PORCN inhibition synergizes with PI3K/mTOR inhibition in Wnt-addicted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential toxicity of MOMA-341 in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MOMA-341 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is a potent and selective oral inhibitor of the Werner RecQ like helicase (WRN).[1] WRN is essential for the survival of cancer cells with high microsatellite instability (MSI-H) or DNA mismatch repair deficiency (dMMR).[2][3] By inhibiting WRN, this compound induces DNA damage and subsequent cell death specifically in these tumor cells, while sparing normal, microsatellite-stable cells.[2] The rationale for combination therapy is to enhance the anti-tumor activity. Combining this compound with chemotherapy, such as irinotecan (B1672180), is expected to result in an additive induction of the DNA damage response.[2] Combination with immunotherapy may leverage the immunogenic environment created by tumor cell death to elicit a more robust anti-cancer immune response.[2][4]
Q2: What is the current clinical development status of this compound?
This compound is currently in Phase 1 clinical trials.[5] These first-in-human studies are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with irinotecan or immunotherapy in patients with advanced or metastatic solid tumors harboring MSI-H/dMMR alterations.[2][5][6]
Q3: What are the known or anticipated toxicities of this compound?
Non-clinical repeat-dose toxicology studies in rats and dogs have shown that this compound was well-tolerated at doses projected to be pharmacologically active.[2] Early clinical data from another WRN inhibitor, RO7589831, suggests a manageable safety profile, with the most common treatment-emergent adverse events being mild nausea, vomiting, and diarrhea.[7][8] Given its mechanism of inducing DNA damage, there is a potential for overlapping toxicities when combined with other DNA-damaging agents like irinotecan. Potential toxicities could be similar to those observed with other DNA damage response inhibitors like PARP inhibitors, which include hematological toxicities (anemia, neutropenia, thrombocytopenia) and gastrointestinal issues.[9][10][11][12][13]
Troubleshooting Guides
Guide 1: Managing Potential Hematological Toxicity in Combination with Chemotherapy (e.g., Irinotecan)
Issue: Increased incidence or severity of neutropenia, anemia, or thrombocytopenia observed in preclinical models or anticipated in clinical studies.
Potential Cause: Additive or synergistic myelosuppression from this compound and the combination chemotherapeutic agent, both impacting DNA replication and cell division of hematopoietic progenitor cells.
Troubleshooting Steps:
-
Establish Baseline and Monitor:
-
Perform complete blood counts (CBC) with differentials at baseline and regularly throughout the experiment (e.g., weekly for in vivo studies).
-
-
Dose-Response Evaluation:
-
Conduct in vitro cytotoxicity assays on hematopoietic progenitor cells to assess the individual and combined effects of this compound and the chemotherapeutic agent.
-
In vivo, perform a dose-escalation study of the combination to identify the maximum tolerated dose (MTD). Consider a dose escalation strategy that does not escalate both drugs simultaneously.
-
-
Consider Supportive Care (in vivo):
-
For neutropenia, consider the prophylactic use of granulocyte colony-stimulating factor (G-CSF) as per established guidelines.
-
For severe anemia or thrombocytopenia, transfusion support may be necessary in a clinical setting.
-
-
Dose Modification:
-
If significant hematological toxicity is observed, consider dose reduction or interruption of one or both agents based on the severity and duration of the toxicity.
-
Quantitative Data Summary: Hematological Toxicities with PARP Inhibitors (as a surrogate for DNA Damage Response Inhibitors)
| Adverse Event | All-Grade Incidence (%) | Grade 3-4 Incidence (%) |
| Anemia | 37 - 50 | 19 - 25 |
| Neutropenia | 18 - 30 | 5 - 20 |
| Thrombocytopenia | 14 - 61 | 7 - 34 |
Data compiled from studies on olaparib, niraparib, and rucaparib.[9]
Guide 2: Mitigating Gastrointestinal Toxicity in Combination with Irinotecan
Issue: Higher than expected incidence or severity of diarrhea or nausea/vomiting.
Potential Cause: Irinotecan is well-known to cause significant gastrointestinal toxicity, particularly diarrhea.[4][14][15][16] this compound may exacerbate this by affecting the rapidly dividing cells of the intestinal epithelium. Early clinical data from another WRN inhibitor also showed manageable nausea, vomiting, and diarrhea.[7][8]
Troubleshooting Steps:
-
Prophylaxis and Management (in vivo/clinical):
-
For irinotecan-induced diarrhea, prompt treatment with high-dose loperamide (B1203769) is the standard of care.[4] Ensure protocols are in place for immediate administration at the first sign of loose stools.
-
Prophylactic antiemetics should be considered before administration of the combination therapy.
-
-
Dietary and Hydration Support:
-
Ensure adequate hydration to prevent dehydration secondary to diarrhea and vomiting.
-
Dietary modifications, such as avoiding fatty or greasy foods, may help manage symptoms.[15]
-
-
Dose and Schedule Optimization:
-
Evaluate different dosing schedules of the combination to potentially reduce the peak concentration and overlap of toxic effects.
-
If severe gastrointestinal toxicity occurs, dose reduction of irinotecan and/or this compound may be necessary.
-
Guide 3: Monitoring for Immune-Related Adverse Events (irAEs) in Combination with Immunotherapy
Issue: Emergence of inflammatory or autoimmune-like symptoms in preclinical models.
Potential Cause: Combination with immune checkpoint inhibitors can lead to a broad spectrum of immune-related adverse events affecting various organ systems.[1][2][3][17][18]
Troubleshooting Steps:
-
Broad Spectrum Monitoring:
-
In preclinical studies, monitor for signs of systemic inflammation (e.g., weight loss, ruffled fur, lethargy).
-
Perform regular blood chemistry to monitor liver function (ALT, AST), kidney function (BUN, creatinine), and endocrine function (e.g., thyroid hormones).
-
At necropsy, perform histopathological evaluation of key organs (e.g., liver, colon, lungs, skin, endocrine glands) to look for immune cell infiltration.
-
-
Grading and Management:
-
For mild (Grade 1) toxicities, continue treatment with close monitoring.
-
For moderate (Grade 2) toxicities, consider holding the immunotherapy agent and initiating corticosteroids (e.g., prednisone (B1679067) equivalent).
-
For severe (Grade 3/4) toxicities, discontinue immunotherapy and initiate high-dose corticosteroids.
-
Quantitative Data Summary: Common Immune-Related Adverse Events with Checkpoint Inhibitors
| Adverse Event | Organ System | All-Grade Incidence (%) (Anti-PD-1/PD-L1) | Grade 3-4 Incidence (%) (Anti-PD-1/PD-L1) |
| Rash/Pruritus | Skin | ~40 | ~2.6 |
| Colitis/Diarrhea | Gastrointestinal | ~10-20 | ~1-2 |
| Hepatitis | Liver | ~10 | ~3-5 |
| Pneumonitis | Lung | ~3-5 | ~1-2 |
| Hypothyroidism | Endocrine | ~5-10 | <1 |
Incidence rates can vary based on the specific agent and tumor type.[1][17]
Experimental Protocols
Protocol 1: In Vitro Assessment of Combined Cytotoxicity
Objective: To determine the synergistic, additive, or antagonistic cytotoxic effects of this compound in combination with another therapeutic agent.
Methodology:
-
Cell Culture: Culture MSI-H/dMMR cancer cell lines (e.g., HCT-116, SW48) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., SN-38, the active metabolite of irinotecan) in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle control.
-
-
Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Comet Assay for DNA Damage Quantification
Objective: To quantify DNA strand breaks induced by this compound alone and in combination with a DNA-damaging agent.
Methodology:
-
Cell Treatment: Treat MSI-H/dMMR cells with this compound, the combination agent, and the combination for a short duration (e.g., 2-24 hours).
-
Cell Harvesting: Harvest cells and maintain them on ice to prevent DNA repair.
-
Embedding in Agarose (B213101): Mix a single-cell suspension with low-melting-point agarose and pipette onto a specialized slide (e.g., CometSlide™).[3] Allow the agarose to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[2][18]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17] Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR® Green) and visualize using a fluorescence microscope.
-
Analysis: Use specialized software to measure the length and intensity of the comet tail. The "tail moment" is a common metric used to quantify the extent of DNA damage.[3]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following combination treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound, the combination agent, and the combination for a relevant time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
-
-
Visualizations
Caption: this compound inhibits WRN helicase, leading to unresolved replication stress, DNA damage, and apoptosis in MSI-H/dMMR cancer cells.
Caption: A tiered experimental workflow for evaluating the toxicity and synergy of this compound combination therapies, from in vitro to in vivo models.
Caption: A logical flowchart for troubleshooting and managing potential toxicities encountered during this compound combination therapy experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. youtube.com [youtube.com]
- 9. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 11. Comprehensive Analysis of Adverse Events Induced by PARP Inhibitors Using JADER and Time to Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. championsoncology.com [championsoncology.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel co-culture assay to assess anti-tumor CD8+ T cell cytotoxicity via luminescence and multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Improving the signal-to-noise ratio in MOMA-341 target engagement assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MOMA-341 in target engagement assays. The information is designed to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and covalent inhibitor of Werner RecQ like helicase (WRN).[1][2][3] It functions through an allosteric, ATP-competitive binding mechanism, covalently modifying cysteine 727 in the WRN protein.[1][2] This covalent binding locks WRN in an inactive conformation, leading to DNA damage and subsequent cell death, particularly in cancer cells with high microsymbiont instability (MSI-H).[1][4]
Q2: What is the role of WRN helicase in MSI-H cancers?
In tumors with high DNA microsatellite instability (MSI-H), the DNA mismatch repair (dMMR) system is deficient. This leads to an accumulation of errors in repetitive DNA sequences, such as TA repeats. WRN helicase plays a crucial role in resolving DNA secondary structures that can form at these expanded TA repeats during DNA replication.[1] In the absence of functional WRN, these structures persist, leading to DNA double-strand breaks and cell death. This selective dependency makes WRN a promising therapeutic target in MSI-H cancers.[5]
Q3: What types of assays can be used to measure this compound target engagement?
Several assay formats can be employed to assess the engagement of this compound with WRN helicase:
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified WRN protein. Common formats include:
-
Cellular Target Engagement Assays: These assays confirm that this compound is reaching and binding to WRN within a cellular context.
Q4: What are the expected outcomes of a successful this compound target engagement assay?
In a biochemical assay, successful target engagement will result in a dose-dependent decrease in WRN helicase or ATPase activity. In a cellular context, a successful assay will demonstrate a shift in the melting temperature of WRN (CETSA) or identify the specific covalent modification of the protein (mass spectrometry).
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Issue 1: High Background Signal in Biochemical Assays
High background can mask the true signal from your assay, leading to a poor signal-to-noise ratio and inaccurate data.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP and buffer components. Filter-sterilize buffers to remove any particulate matter. |
| Autofluorescence of this compound | Run a control plate with this compound in the absence of the enzyme to determine its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., luminescence-based ATPase assay). |
| Non-specific Binding to Plate | Use low-binding microplates. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA), but be aware that BSA can sometimes interfere with the assay. |
| Sub-optimal ATP Concentration | High concentrations of ATP can sometimes contribute to background. Titrate the ATP concentration to find the optimal level that provides a robust signal without increasing the background. The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration.[10] |
Issue 2: Low Signal or Weak Dynamic Range
A weak signal can make it difficult to distinguish between inhibited and uninhibited states, leading to a small assay window.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the purified WRN helicase is active. Use a fresh aliquot of the enzyme and handle it according to the supplier's recommendations. Perform a positive control experiment with a known WRN inhibitor if available. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as temperature, pH, and incubation time. Helicase activity is sensitive to these factors. |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore used in your assay. |
| Insufficient this compound Concentration | Ensure that the concentrations of this compound used are sufficient to inhibit the enzyme. Perform a wide dose-response curve to determine the optimal concentration range. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. |
| Incomplete Mixing | Ensure thorough mixing of all components in the assay wells. Avoid introducing bubbles during mixing. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with buffer or water. |
| Time-dependent Inhibition | For covalent inhibitors like this compound, the degree of inhibition can be time-dependent. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all wells before initiating the reaction.[11] |
Quantitative Data Summary
The following tables provide a summary of reported biochemical potencies for various WRN helicase inhibitors. This data can be used as a reference for expected potencies in your own assays.
Table 1: Biochemical Potency of Covalent WRN Helicase Inhibitors [6]
| Inhibitor | Target Residue | Biochemical Potency (IC50 / pIC50) | Kinetic Parameters (kinact/KI) |
| GSK_wrn3 | Cys727 | pIC50 = 8.6 | Not Reported |
| VVD-214 | Cys727 | IC50 = 142 nM | > 15 s⁻¹ / > 15 µM |
| (S)-27 (GSK series) | Cys727 | pIC50 = 7.5 | 1300 M⁻¹s⁻¹ |
Table 2: Potency of Other Published WRN Helicase Inhibitors [12][13][14]
| Inhibitor | Assay Type | IC50 |
| H3B-960 | DNA Unwinding | 22 nM |
| H3B-968 | DNA Unwinding | ~10 nM |
| H3B-859 | DNA Unwinding | ~1-22 µM |
Experimental Protocols
The following are representative protocols for common this compound target engagement assays. These should be optimized for your specific experimental conditions.
Protocol 1: Fluorescence-Based DNA Unwinding Assay
This assay measures the ability of this compound to inhibit the unwinding of a forked DNA substrate by WRN helicase.
Materials:
-
Purified recombinant human WRN helicase
-
This compound
-
Forked DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher on the other
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
ATP solution
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the this compound dilutions and a DMSO control into the wells of the microplate.
-
Enzyme Addition: Add purified WRN helicase in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for covalent bond formation between this compound and WRN.
-
Reaction Initiation: Initiate the helicase reaction by adding a mixture of the forked DNA substrate and ATP in assay buffer to each well.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This assay determines the target engagement of this compound in a cellular environment by measuring the thermal stabilization of WRN.
Materials:
-
MSI-H cancer cell line (e.g., HCT116)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents (primary antibody against WRN, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Treat the MSI-H cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours).
-
Cell Harvest: Harvest the cells by scraping and wash them with PBS.
-
Cell Lysis: Resuspend the cell pellets in lysis buffer and lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize the samples to the same protein concentration.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for WRN, followed by an appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using a chemiluminescence reagent. Quantify the band intensities and plot the percentage of soluble WRN against the temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Visualizations
WRN Signaling and this compound Inhibition
Caption: this compound inhibits WRN, leading to cell death in MSI-H cancers.
Experimental Workflow: Fluorescence-Based DNA Unwinding Assay
Caption: Workflow for a fluorescence-based WRN helicase inhibition assay.
Troubleshooting Logic: Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 4. momatx.com [momatx.com]
- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Adjusting MOMA-341 treatment schedules for optimal tumor regression
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting MOMA-341 treatment schedules for optimal tumor regression in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which tumor types are most sensitive?
A1: this compound is a selective, orally bioavailable, covalent inhibitor of Werner RecQ like helicase (WRN).[1][2][3][4] It functions through an allosteric, ATP-competitive binding mechanism, covalently ligating to cysteine 727 on WRN, which locks the protein in an inactive conformation.[1][3][5] This inhibition is synthetically lethal in cancer cells with high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[1][2][3] These tumors are dependent on WRN for survival due to the accumulation of expanded TA-dinucleotide repeats.[6] Inhibition of WRN in these cells leads to DNA damage, cell death, and subsequent tumor regression.[1][6] Preclinical data has shown efficacy in MSI-H models of colorectal, endometrial, and esophagogastric cancers.[1]
Q2: What is a recommended starting dose and schedule for this compound in a mouse xenograft model?
A2: Publicly available studies describe this compound as demonstrating tumor regression at "low oral doses" in sensitive MSI-H xenograft models.[2][3] However, specific dose-ranging studies in the public domain are limited. For initial in vivo efficacy studies, a dose-finding experiment is recommended. Based on typical preclinical oncology studies, a starting point could be a range of doses (e.g., 10, 30, and 100 mg/kg) administered orally once daily (QD). The selection of the initial dose range should ideally be informed by maximum tolerated dose (MTD) studies.
Q3: How does the extent of TA repeat expansion in a tumor model influence sensitivity to this compound?
A3: The extent of TA repeat expansion is a key biomarker for predicting sensitivity to this compound.[5] Tumors with highly expanded TA repeats are generally more sensitive to this compound monotherapy.[7] In contrast, tumors with lower levels of TA repeat expansion may show an incomplete response to single-agent treatment.[7] For these less sensitive models, combination therapy with a DNA-damaging agent like irinotecan (B1672180) may be required to achieve significant tumor regression.[7]
Q4: What is the rationale for combining this compound with chemotherapy, such as irinotecan?
A4: The combination of this compound with chemotherapy, like irinotecan, is designed to enhance antitumor activity.[6] this compound induces DNA damage in MSI-H tumor cells by inhibiting WRN.[1] Irinotecan is a topoisomerase I inhibitor that also causes DNA damage. The simultaneous induction of DNA damage by two different mechanisms can lead to a synergistic or additive therapeutic effect.[6] This is particularly effective in tumors with moderate TA expansions that may not be fully responsive to this compound alone.[7]
Troubleshooting Guide
Problem 1: Suboptimal tumor regression is observed with this compound monotherapy in a confirmed MSI-H xenograft model.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose of this compound may be too low to achieve the necessary target engagement for a robust anti-tumor response. Increase the dose in subsequent cohorts, guided by tolerability and MTD studies. |
| Low TA Repeat Expansion | The specific MSI-H model may have a lower level of TA repeat expansion, making it less sensitive to single-agent WRN inhibition.[7] Consider combining this compound with irinotecan to enhance DNA damage and induce a stronger anti-tumor effect.[7] |
| Pharmacokinetic Issues | Poor oral absorption or rapid metabolism of this compound in the animal model could lead to insufficient drug exposure. Conduct pharmacokinetic studies to measure plasma and tumor concentrations of this compound. |
| Drug Formulation/Administration | Improper formulation or administration of the oral dose can lead to variability in drug exposure. Ensure the formulation is homogenous and the administration technique is consistent. |
Problem 2: Significant animal toxicity (e.g., weight loss, lethargy) is observed during treatment.
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal strain. Reduce the dose of this compound in subsequent cohorts. |
| Treatment Schedule is Too Intense | Continuous daily dosing may not be necessary to maintain efficacy and could contribute to cumulative toxicity. Consider an intermittent dosing schedule (e.g., 5 days on/2 days off, or dosing every other day) to allow for animal recovery while maintaining therapeutic effect. |
| Combination Toxicity | If combining this compound with another agent, the observed toxicity could be due to an additive or synergistic toxic effect. Reduce the dose of one or both agents in the combination. |
Data Presentation
Table 1: Illustrative Preclinical Dose-Response Data for this compound Monotherapy in an MSI-H Xenograft Model
(Note: The following data is for illustrative purposes to demonstrate a typical dose-response relationship and does not represent actual experimental results for this compound.)
| Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | +5 |
| 10 | 45 | +2 |
| 30 | 75 | -3 |
| 100 | 95 (regression) | -10 |
Table 2: Illustrative Preclinical Efficacy of this compound in Combination with Irinotecan
(Note: The following data is for illustrative purposes and does not represent actual experimental results.)
| Treatment Group | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 30 (QD) | 60 |
| Irinotecan | 15 (Q3D) | 40 |
| This compound + Irinotecan | 30 (QD) + 15 (Q3D) | 90 (regression) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous MSI-H Xenograft Model
-
Cell Culture and Implantation:
-
Culture an appropriate MSI-H human cancer cell line (e.g., SW48) under standard conditions.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously implant 5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose, combination therapy).
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer the appropriate dose and schedule of this compound, vehicle, and any combination agent.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.
-
Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Protocol 2: Pharmacodynamic Analysis of WRN Target Engagement
-
Dosing and Sample Collection:
-
Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
At various time points post-dose (e.g., 2, 6, 24 hours), euthanize mice and excise tumors.
-
-
Tissue Processing and Western Blot:
-
Immediately snap-freeze tumors in liquid nitrogen.
-
Homogenize tumors in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western blot analysis on tumor lysates to assess the levels of phosphorylated DNA damage markers (e.g., γH2AX) and WRN protein degradation.
-
Visualizations
References
- 1. momatx.com [momatx.com]
- 2. Preclinical data suggest WRN inhibitor may be viable treatment for MSI-H tumors - The Cancer Letter [cancerletter.com]
- 3. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
MOMA-341: A Comparative Analysis of a Novel WRN Inhibitor in the Landscape of Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The field of precision oncology is witnessing a surge in the development of targeted therapies aimed at exploiting specific vulnerabilities of cancer cells. One such promising target is the Werner syndrome ATP-dependent helicase (WRN), a DNA helicase essential for the survival of tumors with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) status. MOMA-341, a novel, potent, and selective covalent inhibitor of WRN, has recently entered clinical development, positioning it as a significant contender in this therapeutic space. This guide provides a comprehensive comparison of the preclinical efficacy of this compound with other notable WRN inhibitors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a first-in-class, orally bioavailable, covalent inhibitor that allosterically targets a cryptic pocket on the WRN protein, locking it in an inactive conformation through a covalent bond with cysteine 727 (Cys727)[1][2]. This mechanism of action has demonstrated significant antitumor activity in preclinical models of MSI-H cancers[3][4][5]. The therapeutic strategy behind WRN inhibition is rooted in the concept of synthetic lethality. In MSI-H tumors, the accumulation of expanded TA-dinucleotide repeats leads to replication stress that is critically dependent on WRN for resolution. Inhibition of WRN in these cells results in catastrophic DNA damage and subsequent cell death, while sparing healthy, microsatellite stable (MSS) cells[5][6].
This guide will compare this compound with other WRN inhibitors in clinical or late preclinical development, including:
-
HRO761 (Novartis): A potent and selective, non-covalent, allosteric WRN inhibitor.
-
VVD-214 / RO7589831 (Vividion Therapeutics/Bayer): A covalent, irreversible, allosteric inhibitor of WRN helicase.
-
IDE275 (Ideaya Biosciences/GSK): A non-covalent WRN inhibitor.
Comparative Efficacy of WRN Inhibitors
Direct head-to-head comparative studies of this compound with other WRN inhibitors in the same experimental settings are not yet publicly available. Therefore, this section summarizes the individual preclinical and early clinical data for each compound to facilitate a qualitative comparison.
This compound (Moma Therapeutics)
Mechanism of Action: Covalent, allosteric inhibitor that binds to Cys727 of the WRN protein, inducing an inactive conformation[1][2].
Preclinical Efficacy:
-
In Vitro: While specific IC50 or GI50 values for this compound are not detailed in the public domain, a presentation by MOMA Therapeutics indicated that MSI-H cell lines show a range of sensitivities to this compound, with some cell lines being highly sensitive while others are moderately sensitive or non-responsive. The sensitivity was shown to correlate better with the extent of TA repeat expansions than with the general MSI-H status[7].
-
In Vivo: this compound has demonstrated dose-dependent tumor regression in an MSI-H colorectal cancer xenograft model (SW48) at low oral doses[5]. Treatment was accompanied by dose-dependent target engagement and induction of DNA damage[5]. Efficacy has also been shown in other MSI-H tumor models, including endometrial and esophagogastric cancers[8].
Clinical Status: Currently in a Phase 1 clinical trial (NCT06974110) as a monotherapy and in combination with chemotherapy or immunotherapy for patients with advanced or metastatic solid tumors with MSI-H or dMMR alterations[6][9][10][11][12].
HRO761 (Novartis)
Mechanism of Action: Non-covalent, allosteric inhibitor that locks WRN in an inactive conformation.
Preclinical Efficacy:
-
In Vitro: HRO761 has shown potent and selective inhibition of proliferation in MSI-H cancer cell lines, with GI50 values in the range of 50–1,000 nM in a 10-to-14-day clonogenic assay. In contrast, it had no effect on MSS cell lines.
-
In Vivo: Oral administration of HRO761 led to dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models.
Clinical Status: Currently in a Phase 1/2 clinical trial (NCT05838768).
VVD-214 / RO7589831 (Vividion Therapeutics / Bayer)
Mechanism of Action: Covalent, irreversible, allosteric inhibitor of WRN helicase[1].
Preclinical Efficacy: Preclinical data supported its advancement into clinical trials, demonstrating dose-dependent DNA damage and tumor growth inhibition in MSI preclinical models.
Clinical Status: A Phase 1 trial showed an overall response rate (ORR) of 14% in 35 patients with MSI-H tumors. The treatment was generally well-tolerated.
Summary of Preclinical and Clinical Data
| Inhibitor | Company | Mechanism of Action | Key Preclinical Data | Clinical Status | Reported Clinical Data |
| This compound | Moma Therapeutics | Covalent, allosteric | Dose-dependent tumor regression in MSI-H xenograft models (e.g., SW48). Sensitivity correlates with TA repeat expansion.[5][7] | Phase 1 (NCT06974110)[6][9][10][11][12] | Data not yet reported. |
| HRO761 | Novartis | Non-covalent, allosteric | Potent and selective growth inhibition of MSI-H cell lines (GI50: 50-1000 nM). In vivo tumor growth inhibition. | Phase 1/2 (NCT05838768) | Data not yet reported. |
| VVD-214 / RO7589831 | Vividion / Bayer | Covalent, irreversible, allosteric | Dose-dependent tumor growth inhibition in MSI preclinical models. | Phase 1 | 14% ORR in 35 MSI-H patients. |
| IDE275 | Ideaya / GSK | Non-covalent | Preclinical data not detailed in public sources. | Phase 1/2 (SYLVER trial) | Data expected in 2025. |
Signaling Pathways and Experimental Workflows
WRN Inhibition and Synthetic Lethality in MSI-H Cancers
The diagram below illustrates the principle of synthetic lethality exploited by WRN inhibitors in MSI-H cancers.
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Workflow for Assessing WRN Inhibitor Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a WRN inhibitor like this compound.
Caption: A typical preclinical experimental workflow for WRN inhibitors.
Detailed Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are proprietary, the following are representative methodologies for the key experiments cited in the evaluation of WRN inhibitors.
WRN Helicase Activity Assay (Biochemical)
This assay measures the ability of a compound to inhibit the DNA unwinding activity of the WRN protein.
-
Principle: A dual-labeled DNA substrate with a fluorophore and a quencher is used. In its double-stranded form, the quencher suppresses the fluorophore's signal. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human WRN protein
-
Test compound (e.g., this compound)
-
Forked DNA substrate (e.g., 5'-Cy3 and 3'-BHQ2)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the recombinant WRN protein to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the DNA substrate and ATP.
-
Immediately measure the fluorescence intensity over time.
-
Calculate the rate of DNA unwinding and determine the IC50 value of the inhibitor.
-
Cell Viability Assay (Cell-Based)
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50) or growth inhibition (GI50).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used, which measures ATP levels as an indicator of metabolically active cells.
-
Materials:
-
MSI-H and MSS cancer cell lines (e.g., SW48, HCT116, SW620)
-
Cell culture medium and supplements
-
Test compound
-
96-well or 384-well plates
-
CellTiter-Glo® reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72-120 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 or GI50 value.
-
In Vivo Xenograft Efficacy Study
This experiment evaluates the antitumor activity of an inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Materials:
-
Procedure:
-
Subcutaneously inject MSI-H cancer cells into the flank of the mice[13].
-
Allow tumors to establish to a certain size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle orally at a specified dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blot for DNA damage markers).
-
Conclusion
This compound is a promising novel WRN inhibitor with a distinct covalent mechanism of action. Preclinical data demonstrate its potential for potent and selective antitumor activity in MSI-H cancers. While direct comparative data with other WRN inhibitors is not yet available, the information gathered to date positions this compound as a strong candidate in this emerging class of targeted therapies. The ongoing Phase 1 clinical trial will be crucial in determining its safety and efficacy profile in patients and its ultimate place in the therapeutic landscape for MSI-H tumors. The scientific community eagerly awaits the initial clinical data from the this compound trial to better understand its comparative potential against other WRN-targeting agents.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - American Chemical Society [acs.digitellinc.com]
- 4. momatx.com [momatx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. momatx.com [momatx.com]
- 7. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 8. momatx.com [momatx.com]
- 9. MOMA Therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial for this compound, a Highly Potent and Selective Werner Helicase Inhibitor [businesswire.com]
- 10. facingourrisk.org [facingourrisk.org]
- 11. moffitt.org [moffitt.org]
- 12. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Cell Line Efficacy Studies [jax.org]
- 16. researchgate.net [researchgate.net]
MOMA-341: A Targeted Approach to MSI-H Cancers Through Synthetic Lethality
A deep dive into the validation of MOMA-341's synthetic lethal interaction with Microsatellite Instability-High (MSI-H) status, offering a comparative analysis with alternative therapeutic strategies. This guide is intended for researchers, scientists, and drug development professionals.
The emergence of targeted therapies has revolutionized the landscape of oncology, offering precision in treating cancers with specific molecular vulnerabilities. This compound, a first-in-class, orally bioavailable, and selective inhibitor of the Werner RecQ like helicase (WRN), is a promising new agent for tumors exhibiting microsatellite instability-high (MSI-H) or mismatch repair deficiency (dMMR). This guide provides a comprehensive validation of the synthetic lethal interaction between this compound and MSI-H status, presenting a comparative analysis with other therapeutic alternatives, supported by preclinical experimental data.
The Principle of Synthetic Lethality: Targeting a Key Vulnerability in MSI-H Cancers
Synthetic lethality is a concept in which the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of MSI-H cancers, the deficiency in the mismatch repair (MMR) pathway leads to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. This genomic instability creates a unique dependency on other DNA repair pathways for survival. One such critical enzyme is the Werner helicase (WRN).
MSI-H tumor cells exhibit a high frequency of insertions and deletions at TA dinucleotide repeats. The replication of these expanded repeats leads to the formation of secondary DNA structures that can stall replication forks. WRN helicase plays a crucial role in resolving these structures, allowing DNA replication to proceed and maintaining genomic integrity. In the absence of functional MMR, MSI-H cells become highly dependent on WRN for their survival.
This compound exploits this dependency by selectively inhibiting the helicase activity of WRN. By blocking WRN, this compound prevents the resolution of toxic DNA structures that accumulate in MSI-H cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] This targeted approach spares normal, microsatellite stable (MSS) cells, where WRN is not essential for survival, offering a potentially wider therapeutic window.
This compound: Preclinical Validation and Performance
This compound is a potent and selective covalent inhibitor of WRN that binds to cysteine 727 in an allosteric, ATP-competitive manner, locking the enzyme in an inactive conformation.[3][4][5] Preclinical studies have demonstrated the robust and selective anti-tumor activity of this compound in MSI-H cancer models.
In Vitro Efficacy
While specific IC50 and GI50 values for this compound across a wide panel of cell lines are not yet publicly available in comprehensive tables, graphical data from scientific presentations indicate potent and selective activity against MSI-H cell lines. For instance, in the MSI-H colorectal cancer cell line HCT116, this compound demonstrates significant inhibition of cell viability at nanomolar concentrations, whereas the MSS colorectal cancer cell line HT29 is largely unaffected.
In Vivo Efficacy
In vivo studies using xenograft models have further validated the anti-tumor potential of this compound. In a SW48 MSI-H colorectal cancer xenograft model, oral administration of this compound resulted in dose-dependent tumor regression.[6][7] This anti-tumor activity was accompanied by evidence of target engagement, including dose-dependent induction of DNA damage markers and degradation of the WRN protein within the tumor tissue.[1][8]
Comparative Analysis: this compound vs. Alternative Therapies for MSI-H Cancers
The current standard of care for many patients with MSI-H solid tumors, particularly in the metastatic setting, involves immune checkpoint inhibitors (ICIs). However, a significant portion of patients either do not respond to or develop resistance to ICI therapy, highlighting the need for alternative treatment strategies. Several other WRN inhibitors and compounds targeting different pathways are also in development for MSI-H cancers.
| Therapeutic Agent | Target | Mechanism of Action | Key Preclinical Findings in MSI-H Models |
| This compound | WRN Helicase | Covalent, allosteric inhibitor | Dose-dependent tumor regression in SW48 xenograft model; selective cytotoxicity in MSI-H cell lines.[6][8] |
| VVD-214 (RO7589831) | WRN Helicase | Covalent, allosteric inhibitor | Induces double-stranded DNA breaks and cell death in MSI-H cells; tumor regression in MSI-H colorectal cancer models. |
| HRO761 | WRN Helicase | Non-covalent, allosteric inhibitor | Induces DNA damage and inhibits tumor cell growth selectively in MSI cells; dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models. |
| KWR-095 | WRN Helicase | Non-covalent inhibitor | GI50 of 0.193 µM in SW48 cells; induced degradation of WRN protein in MSI-H cell lines.[9] |
| HS-10515 | WRN Helicase | Not specified | Strong anti-proliferative effects in a panel of MSI-H cancer cell lines. |
| NTX-452 | WRN Helicase | Non-covalent, allosteric inhibitor | WRN ATPase IC50 of 0.009 µM; 5-day viability IC50 of 0.02 µM in SW48 and HCT116 cells.[10] |
| ATX-968 | DHX9 Helicase | Allosteric inhibitor | Induces apoptosis and cell cycle arrest in MSI-H/dMMR cells; robust and durable tumor growth inhibition in an MSI-H/dMMR xenograft model. |
| Pembrolizumab | PD-1 | Immune Checkpoint Inhibitor | Standard of care for many MSI-H tumors; durable responses in a subset of patients.[9] |
| Nivolumab | PD-1 | Immune Checkpoint Inhibitor | Standard of care for many MSI-H tumors; used as monotherapy or in combination. |
| Irinotecan (B1672180) | Topoisomerase I | Chemotherapy | Standard of care for colorectal cancer; shows increased cytotoxicity in some MSI-H cell lines.[11] |
Experimental Protocols for Validating Synthetic Lethal Interaction
The validation of the synthetic lethal interaction between WRN inhibition and MSI-H status relies on a series of well-established experimental protocols.
Cell Viability Assays
Objective: To determine the cytotoxic effect of the WRN inhibitor on cancer cell lines with different MSI statuses.
Protocol:
-
Cell Seeding: Seed MSI-H (e.g., HCT116, SW48) and MSS (e.g., HT29, SW620) cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).
Western Blot for DNA Damage Markers
Objective: To assess the induction of DNA damage in response to WRN inhibition.
Protocol:
-
Cell Treatment: Treat MSI-H and MSS cells with the WRN inhibitor at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key DNA damage response proteins, such as phosphorylated histone H2AX (γH2AX) and phosphorylated KAP1 (pKAP1). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the WRN inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant MSI-H cancer cells (e.g., SW48) into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the WRN inhibitor (e.g., this compound) orally at different dose levels and schedules. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples to analyze target engagement and downstream effects, such as the levels of DNA damage markers, by western blot or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups to assess anti-tumor efficacy.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. momatx.com [momatx.com]
- 2. momatx.com [momatx.com]
- 3. aacr.org [aacr.org]
- 4. AACR 2025 Poster Resources_GemPharmatech [en.gempharmatech.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. momatx.com [momatx.com]
- 10. businesswire.com [businesswire.com]
- 11. Microsatellite instability due to hMLH1 deficiency is associated with increased cytotoxicity to irinotecan in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
MOMA-341 vs. PARP Inhibitors in dMMR Cancers: A Comparative Analysis
A new era of targeted therapy for deficient mismatch repair (dMMR) cancers is dawning, with the emergence of novel agents like the WRN helicase inhibitor MOMA-341. This guide provides a comparative analysis of this compound and the more established class of PARP inhibitors for the treatment of dMMR tumors, offering insights for researchers, scientists, and drug development professionals.
Deficient mismatch repair (dMMR) or microsatellite instability-high (MSI-H) status is a key biomarker in several cancers, including colorectal, endometrial, and gastric carcinomas. This genetic instability creates unique vulnerabilities within cancer cells, paving the way for targeted therapeutic strategies. While PARP inhibitors have shown some promise, the novel WRN helicase inhibitor this compound is demonstrating significant potential, with a mechanism of action exquisitely tailored to the specific genetic context of dMMR/MSI-H tumors.
At a Glance: this compound vs. PARP Inhibitors in dMMR Models
| Feature | This compound | PARP Inhibitors |
| Primary Target | Werner RecQ like helicase (WRN) | Poly (ADP-ribose) polymerase (PARP) |
| Mechanism of Action in dMMR | Synthetic lethality by inhibiting WRN helicase activity at expanded thymine-adenine (TA) dinucleotide repeats, leading to DNA double-strand breaks and cell death.[1][2] | Primarily targets single-strand break repair; in dMMR models, the efficacy is context-dependent and may involve sensitization to other DNA damaging agents. |
| Key Biomarker in dMMR | Expanded TA dinucleotide repeats.[3] | Homologous recombination deficiency (HRD) is the primary biomarker; role in dMMR is less defined. |
| Preclinical Efficacy (Single Agent) | Demonstrates potent, single-agent anti-tumor activity, including tumor regression in dMMR/MSI-H xenograft models.[3] | Modest single-agent efficacy in most dMMR models; often requires combination with chemotherapy or other agents for significant effect. |
| Clinical Development in dMMR | Phase 1 clinical trial (NCT06974110) ongoing for advanced/metastatic dMMR/MSI-H solid tumors.[4][5] | Several PARP inhibitors are approved for HR-deficient cancers; clinical trials in dMMR populations are ongoing, often in combination settings. |
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and PARP inhibitors are central to their differential efficacy in dMMR models.
This compound: Exploiting a Specific dMMR Vulnerability
This compound is a first-in-class, selective, and covalent inhibitor of WRN helicase.[3] In dMMR/MSI-H cancer cells, the accumulation of mutations leads to the expansion of simple tandem DNA repeats, particularly TA dinucleotides. These expanded TA repeats can form unusual DNA secondary structures that stall replication forks. WRN helicase is essential for resolving these structures and allowing DNA replication to proceed. By inhibiting WRN, this compound causes an accumulation of unresolved replication stress specifically at these TA repeats, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] This creates a highly specific synthetic lethal interaction in dMMR/MSI-H cancer cells, while sparing normal, mismatch repair-proficient cells where WRN is not essential.
PARP Inhibitors: A Broader DNA Damage Response Target
PARP inhibitors, on the other hand, target the base excision repair (BER) pathway by trapping PARP enzymes on DNA at sites of single-strand breaks. This leads to the accumulation of single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication. The primary synthetic lethal partners for PARP inhibitors are deficiencies in the homologous recombination (HR) pathway, such as mutations in BRCA1 and BRCA2.
The role of PARP inhibitors in dMMR cancers is less direct. While dMMR can lead to an increased mutational burden and potential alterations in other DNA repair pathways, it does not inherently confer the same level of sensitivity to PARP inhibition as HR deficiency. Some preclinical studies have shown that dMMR cells can be sensitized to PARP inhibitors, particularly when combined with DNA-damaging chemotherapy. This suggests that the utility of PARP inhibitors in dMMR settings may be more as a combination partner rather than a potent single agent.
Preclinical Performance in dMMR Models
This compound: Potent Single-Agent Activity
Preclinical studies have demonstrated the significant and selective single-agent activity of this compound in dMMR/MSI-H cancer models. In the SW48 colorectal cancer xenograft model, a dMMR/MSI-H cell line, this compound induced dose-dependent tumor growth inhibition and even tumor regression.[6] This potent anti-tumor effect is directly linked to the inhibition of WRN and the subsequent induction of DNA damage.
PARP Inhibitors: Variable and Combination-Dependent Efficacy
The preclinical efficacy of PARP inhibitors as single agents in dMMR models has been more variable. While some studies have reported modest sensitivity, others have shown a lack of significant activity. For instance, in some colorectal cancer xenograft models, PARP inhibitors have shown limited ability to inhibit tumor growth when used alone.[7] However, when combined with chemotherapy, such as temozolomide (B1682018) or irinotecan, PARP inhibitors have been shown to enhance the anti-tumor effects in dMMR models.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: dMMR cancer cell lines (e.g., SW48, HCT116) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a PARP inhibitor (e.g., olaparib, talazoparib) for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.
Colorectal Cancer Xenograft Model (SW48)
-
Cell Implantation: 5 x 10^6 SW48 cells are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily (QD) at doses ranging from 3-30 mg/kg. PARP inhibitors are typically administered p.o. QD or twice daily (BID) at doses ranging from 50-100 mg/kg. The vehicle control group receives the formulation buffer.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers, calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism in dMMR cells.
Caption: PARP inhibitor mechanism of action.
Caption: Preclinical experimental workflow.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating TA Repeat Expansions as a Superior Biomarker for MOMA-341 Sensitivity: A Comparative Guide
A New Frontier in Precision Oncology: Targeting WRN Helicase with MOMA-341
This compound is an innovative, selective, and covalent inhibitor of Werner RecQ like helicase (WRN) currently under investigation in Phase 1 clinical trials for the treatment of advanced or metastatic solid tumors.[1][2][3] The therapeutic strategy behind this compound hinges on the synthetic lethality observed in tumors characterized by high microsatellite instability (MSI-H) or deficient DNA mismatch repair (dMMR).[4][5][6][7] In these specific cancer cells, the WRN helicase becomes essential for survival, presenting a promising therapeutic window.[2][8]
The core mechanism of action lies in the consequence of dMMR: the accumulation of extensive expansions of thymine (B56734) and adenine (B156593) (TA) dinucleotide repeats throughout the genome.[8] The WRN helicase plays a critical role in facilitating DNA replication through these challenging TA repeat regions.[8] By inhibiting WRN, this compound induces significant DNA damage specifically at these expanded TA repeat sites, leading to targeted cell death and subsequent tumor regression.[8] This targeted approach underscores the importance of a robust biomarker to identify patients most likely to benefit from this compound therapy.
TA Repeat Expansions: A More Precise Predictor of this compound Sensitivity
Current patient selection for this compound clinical trials relies on the established biomarkers of MSI-H or dMMR.[4][7] While this approach has demonstrated utility, preclinical evidence strongly suggests that the direct measurement of TA repeat expansions offers a more refined and accurate prediction of sensitivity to WRN inhibition.[1][9][10]
Unveiling the Limitations of MSI-H Status
Preclinical studies have revealed that MSI-H status alone is an imperfect predictor of this compound efficacy. In a cohort of preclinical models, MSI-H status demonstrated a Positive Predictive Value (PPV) of 62% and a False Positive Rate (FPR) of 38% for sensitivity to a WRN inhibitor.[9] This indicates that a significant portion of tumors identified as MSI-H may not respond optimally to WRN inhibition, highlighting the need for a more specific biomarker.
The Power of Direct Measurement: TA Repeat Expansions
In contrast to the indirect association of MSI-H status, the extent of TA repeat expansion is directly linked to the mechanistic vulnerability targeted by this compound. A pivotal preclinical study demonstrated that the direct measurement of genome-wide TA repeat expansions via long-read sequencing achieved a near-perfect prediction of sensitivity to WRN inhibition across a diverse panel of colorectal, gastric, and endometrial cancer models.[9] This superior predictive power is attributed to the ability of long-read sequencing to accurately quantify the total length and allelic heterogeneity of these repetitive elements, which are often difficult to assess with standard short-read sequencing methods.[9]
Recognizing this potential, the ongoing Phase 1 clinical trial of this compound incorporates the assessment of TA repeat expansions in patient tumors to further validate its clinical utility as a predictive biomarker.[9][11]
Comparative Analysis: TA Repeat Expansions vs. MSI-H/dMMR
| Feature | TA Repeat Expansions | MSI-H/dMMR Status |
| Predictive Accuracy | Near-perfect in preclinical models[9] | Imperfect; 62% PPV, 38% FPR in preclinical models[9] |
| Biological Rationale | Direct measure of the WRN substrate and therapeutic target[8][9] | Indirect indicator of a cellular state conducive to TA repeat expansion |
| Detection Method | Long-read sequencing (preferred), specialized bioinformatics tools[9] | Immunohistochemistry (for MMR proteins), PCR-based assays, or next-generation sequencing |
| Clinical Utility | Potential to refine patient selection and predict the degree of response[9][10] | Current standard for patient enrollment in this compound trials[4][7] |
Experimental Protocols
Detection of TA Repeat Expansions (Long-Read Sequencing)
A recommended approach for the precise quantification of TA repeat expansions involves targeted or whole-genome long-read sequencing, for instance, using Oxford Nanopore Technologies.
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA).
-
Library Preparation: A sequencing library is prepared using a protocol that preserves long DNA fragments.
-
Long-Read Sequencing: The library is sequenced on a long-read sequencing platform.
-
Data Analysis:
-
Specialized bioinformatic tools, such as STRcount, are employed to align the long reads to a reference genome.[12]
-
These tools are designed to accurately estimate the size, sequence composition, and methylation status of tandem repeats.[12]
-
A "TA expansion score" can be calculated based on the genome-wide burden of expanded TA repeats to stratify tumors by their level of dependency on WRN.[10]
-
Determination of MSI-H/dMMR Status
-
Immunohistochemistry (IHC) for MMR Proteins:
-
Tumor sections are stained with antibodies against the four major mismatch repair proteins (MLH1, MSH2, MSH6, PMS2).
-
Loss of nuclear staining for one or more of these proteins indicates dMMR.
-
-
PCR-Based Analysis of Microsatellite Markers:
-
DNA is extracted from tumor and normal tissue.
-
A panel of microsatellite markers is amplified by PCR.
-
The sizes of the PCR products from the tumor and normal DNA are compared using capillary electrophoresis.
-
Instability in a certain proportion of markers indicates an MSI-H status.
-
-
Next-Generation Sequencing (NGS):
-
Targeted panels or whole-exome/genome sequencing data can be analyzed with specific algorithms to identify microsatellite instability.
-
Visualizing the Pathway and Biomarker Strategies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 4. momatx.com [momatx.com]
- 5. This compound for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. momatx.com [momatx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. momatx.com [momatx.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. m.youtube.com [m.youtube.com]
Cross-Validation of MOMA-341's Mechanism of Action in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MOMA-341, a first-in-class Werner helicase (WRN) inhibitor, with alternative therapeutic strategies for solid tumors characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR). We will delve into its mechanism of action, present available preclinical and clinical data, and detail the experimental protocols for its validation.
Introduction to this compound
This compound is an investigational, orally administered, potent, and selective inhibitor of Werner helicase (WRN).[1][2][3][4][5][6] Developed by MOMA Therapeutics, it is currently in a Phase 1 clinical trial (NCT06974110) for the treatment of advanced or metastatic solid tumors.[2][7][8] The therapeutic rationale for targeting WRN is based on the principle of synthetic lethality. WRN is selectively essential for the survival of cancer cells with MSI-H or dMMR, which are frequently found in colorectal, gastric, and endometrial cancers.[2][3][4][5][9][10]
Mechanism of Action: Targeting a Synthetic Lethal Vulnerability
In MSI-H/dMMR cancer cells, the DNA mismatch repair machinery is defective, leading to the accumulation of mutations, particularly in microsatellite regions with repeating nucleotide sequences. One consequence is the expansion of thymine (B56734) and adenine (B156593) (TA) dinucleotide repeats.[3] The WRN helicase is crucial for the proper replication of these expanded TA repeats.[3]
This compound acts as an allosteric, covalent inhibitor that binds to cysteine 727 of the WRN protein, locking it in an inactive conformation.[3][5][11] By inhibiting WRN, this compound prevents the replication of these TA repeat regions, leading to DNA damage and subsequent cell death specifically in MSI-H/dMMR cancer cells, while sparing healthy, microsatellite-stable cells.[3][6][12]
Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.
References
- 1. facingourrisk.org [facingourrisk.org]
- 2. momatx.com [momatx.com]
- 3. momatx.com [momatx.com]
- 4. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. MOMA Therapeutics doses first patient in trial of cancer drug [clinicaltrialsarena.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. moffitt.org [moffitt.org]
Independent Verification of MOMA-341's Preclinical Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antitumor activity of MOMA-341, a novel Werner syndrome helicase (WRN) inhibitor, with other investigational agents in the same class. The data presented is based on publicly available information from preclinical studies and conference presentations.
Executive Summary
This compound is a potent and selective, orally bioavailable covalent inhibitor of WRN, a helicase essential for the survival of cancer cells with high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR). Preclinical data demonstrate that this compound induces tumor regression in MSI-H cancer models, particularly those with expanded thymine-adenine (TA) dinucleotide repeats. This guide compares the preclinical profile of this compound with other clinical-stage WRN inhibitors, HRO-761 and VVD-214/RO7589831, to provide a comprehensive overview for researchers in the field of oncology drug development.
Mechanism of Action: Targeting a Synthetic Lethal Vulnerability
This compound operates on the principle of synthetic lethality. In MSI-H/dMMR cancer cells, the DNA repair machinery is compromised, leading to an accumulation of errors, including expansions of TA repeats. These cells become critically dependent on WRN helicase to resolve these DNA structures and maintain genomic integrity. By inhibiting WRN, this compound selectively induces DNA damage and triggers cell death in these cancer cells, while sparing healthy cells with intact DNA repair mechanisms.[1][2] this compound is an allosteric, ATP-competitive inhibitor that covalently binds to cysteine 727 on WRN, locking it in an inactive conformation.[3][4]
Caption: this compound's mechanism of action in MSI-H/dMMR cancer cells.
Comparative Preclinical Efficacy
This section summarizes the available quantitative data on the preclinical antitumor activity of this compound and its competitors.
In Vitro Activity
While specific IC50 values for this compound across a broad panel of cell lines are not yet publicly available, the competitor HRO-761 has demonstrated potent and selective activity against MSI-H cell lines.
| Compound | Cell Line | MSI Status | Assay Type | IC50 / GI50 (nM) | Reference |
| HRO-761 | SW48 | MSI-H | ATPase (biochemical) | 100 | [5] |
| SW48 | MSI-H | Proliferation (cellular) | 40 | [5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a drug's potency in inhibiting a biological or biochemical function.
In Vivo Antitumor Activity
Both this compound and HRO-761 have demonstrated significant single-agent antitumor activity in preclinical xenograft models of MSI-H colorectal cancer.
| Compound | Tumor Model | Dosing | Outcome | Reference |
| This compound | SW48 (colorectal) | Oral, dose-dependent | Tumor regression (tumor volumes <500 mm³ vs. ~2500 mm³ for vehicle) | [1] |
| HRO-761 | SW48 (colorectal) | 20 mg/kg, oral | Tumor stasis | [5] |
| SW48 (colorectal) | >20 mg/kg, oral | 75-90% tumor regression | [5] | |
| Panel of MSI CDX and PDX models | Not specified | ~70% disease control rate | [5] |
Note: CDX (cell-derived xenograft) and PDX (patient-derived xenograft) models involve implanting human cancer cells or tumor tissue into immunocompromised mice to test the efficacy of anticancer drugs.
Predictive Biomarkers
A key finding in the preclinical evaluation of WRN inhibitors is the identification of biomarkers that can predict sensitivity to treatment.
| Biomarker | Relevance to this compound | Key Data | Reference |
| MSI-H/dMMR Status | Primary patient selection criteria. | Imperfect predictor of response. | |
| TA Repeat Expansions | Stronger predictor of sensitivity than MSI-H status alone. | Direct measurement by long-read sequencing shows near-perfect prediction of sensitivity. |
Combination Therapy Potential
Preclinical studies have explored the potential of combining WRN inhibitors with other anticancer agents to enhance efficacy.
-
This compound has shown enhanced antitumor activity when combined with the chemotherapy agent irinotecan (B1672180). This is particularly effective in tumors with moderate levels of TA repeat expansion.[6]
-
HRO-761 has also demonstrated synergistic effects when combined with irinotecan in preclinical models.
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical experiments cited in this guide.
In Vitro Cell Proliferation Assay (for HRO-761)
-
Cell Line: SW48 (MSI-H colorectal adenocarcinoma).
-
Method: Cells were seeded in multi-well plates and treated with a range of concentrations of HRO-761.
-
Endpoint: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curve.
In Vivo Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Human cancer cells (e.g., SW48) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control (vehicle) groups. The investigational drug (e.g., this compound or HRO-761) was administered orally at specified doses and schedules.
-
Efficacy Endpoints: Tumor volumes were measured regularly using calipers. Key efficacy metrics include tumor growth inhibition (TGI), tumor regression, and disease control rate (DCR).
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study.
Caption: A generalized workflow for preclinical xenograft studies.
Conclusion
This compound is a promising novel WRN inhibitor with demonstrated preclinical antitumor activity in MSI-H cancer models. The available data suggests that it is a potent and selective agent, particularly in tumors characterized by TA repeat expansions. While direct quantitative comparisons with its competitors are limited by the availability of public data for this compound, the preclinical profiles of both this compound and HRO-761 provide a strong rationale for their continued clinical development. The identification of TA repeat expansions as a potentially more accurate predictive biomarker than MSI-H status alone is a significant finding that could refine patient selection strategies in future clinical trials. As more data from ongoing Phase 1 trials of this compound, HRO-761, and VVD-214/RO7589831 become available, a more comprehensive understanding of their comparative efficacy and safety will emerge, further guiding their development as targeted therapies for MSI-H cancers.
References
- 1. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. momatx.com [momatx.com]
MOMA-341: A Comparative Safety Profile Analysis Against Other DNA Repair Inhibitors
For Immediate Release to the Scientific Community
In the rapidly evolving landscape of oncology, therapies targeting the DNA damage response (DDR) pathway have emerged as a promising strategy. This guide provides a comparative analysis of the safety profile of MOMA-341, a novel Werner helicase (WRN) inhibitor, against other established and investigational DNA repair inhibitors, including PARP, ATR, and DNA-PK inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Introduction to this compound
This compound is a first-in-class, oral, potent, and selective covalent inhibitor of Werner helicase, an enzyme critical for the survival of cancer cells with high microsatellite instability (MSI-H) or DNA mismatch repair deficiency (dMMR).[1] It is currently in a Phase 1 clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity as a monotherapy and in combination with chemotherapy or immunotherapy.[2]
Preclinical studies have indicated that this compound is well-tolerated in rats and dogs at pharmacologically active doses.[3] Notably, a Good Laboratory Practice (GLP) study in dogs revealed no significant effects on electrocardiography parameters.[4] While detailed quantitative preclinical toxicology data is not yet publicly available, the progression to Phase 1 trials suggests a manageable safety profile in these initial studies. The first clinical data on the safety of this compound monotherapy are anticipated in mid-2026.
Comparative Preclinical and Clinical Safety Profiles
The following tables summarize the available safety data for this compound and other key DNA repair inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and treatment regimens.
Table 1: Preclinical Safety Profile Overview
| Inhibitor Class | Compound(s) | Key Preclinical Findings |
| WRN Inhibitor | This compound | Well-tolerated in repeat-dose toxicology studies in rats and dogs. No significant effects on ECG parameters in a single-dose GLP dog study.[3][4] |
| PARP Inhibitors | Olaparib, Niraparib | Primary toxicities observed in animal studies include bone marrow toxicity (anemia, neutropenia, thrombocytopenia) and gastrointestinal effects.[5][6] |
| ATR Inhibitors | Berzosertib, Ceralasertib | Preclinical models show potential for hematological toxicities.[7] |
| DNA-PK Inhibitors | Peposertib, AZD7648 | In combination with radiation, dose-dependent increases in skin toxicity were observed in mouse xenograft models.[8][9] |
Table 2: Clinical Adverse Events of DNA Repair Inhibitors (Selected Grade ≥3)
| Inhibitor Class | Compound | Indication (in cited study) | Most Common Grade ≥3 Adverse Events (%) |
| WRN Inhibitor | This compound | Advanced/Metastatic Solid Tumors (MSI-H/dMMR) | Data not yet available (Phase 1 ongoing) |
| PARP Inhibitors | Olaparib | Adjuvant treatment of BRCA-mutated, HER2-negative high-risk early breast cancer | Anemia (8.7%), Decreased neutrophil count (4.8%), Decreased white-cell count (3.0%), Fatigue (1.8%), Lymphopenia (1.2%)[10] |
| Niraparib | Maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer | Thrombocytopenia (21%), Anemia (24%)[3] | |
| ATR Inhibitors | Ceralasertib (AZD6738) | In combination with Paclitaxel for refractory cancer | Neutropenia (30%), Anemia (23%), Thrombocytopenia (9%)[11] |
| Berzosertib (M6620) | In combination with Cisplatin for advanced solid tumors | Neutropenia (20.0%), Anemia (16.7%)[8] | |
| DNA-PK Inhibitors | AZD7648 | Monotherapy for advanced cancer | Gastrointestinal disorders (in 64.3% of patients, grade not specified for all)[12][13] |
| Peposertib (M3814) | In combination with neoadjuvant chemoradiation for locally advanced rectal cancer | Dose-limiting toxicities observed at doses >150 mg once daily[14] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to assess safety, the following diagrams illustrate the DNA damage response pathway and a standard workflow for preclinical toxicology screening.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of safety data. The following are outlines of key preclinical safety assays.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This in vitro assay is used to assess the mutagenic potential of a chemical compound. It utilizes strains of Salmonella typhimurium or Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
Methodology Outline:
-
Strain Selection: Use of multiple bacterial strains to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
This protocol is based on OECD Guideline for the Testing of Chemicals, Section 4, No. 471.
hERG (human Ether-à-go-go-Related Gene) Assay
Principle: This in vitro assay is a critical component of nonclinical cardiac safety assessment, designed to evaluate the potential of a drug to inhibit the hERG potassium channel. Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.
Methodology Outline:
-
Cell Line: Use of a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology: The primary method is the whole-cell patch-clamp technique to directly measure the hERG current in response to a specific voltage clamp protocol.
-
Compound Application: Cells are exposed to a range of concentrations of the test compound.
-
Data Analysis: The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is calculated.
This protocol is guided by the principles outlined in the ICH S7B guideline on the nonclinical evaluation of the potential for delayed ventricular repolarization.
In Vivo Tolerability Studies
Principle: These studies are conducted in animal models (typically one rodent and one non-rodent species) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following single or repeated administration of a test compound.
Methodology Outline:
-
Dose Escalation: Animals are administered escalating doses of the compound.
-
Clinical Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and behavior.
-
Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected for histopathological examination to identify any microscopic changes.
-
Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-response relationship for any observed toxicities.
These studies are designed in accordance with regulatory guidelines such as those from the FDA and OECD.
Conclusion
This compound represents a novel approach in precision oncology by targeting the WRN helicase in MSI-H/dMMR tumors. Based on the limited available preclinical information, it appears to have a favorable early safety profile. A comprehensive comparison with other DNA repair inhibitors reveals that while class-specific toxicities exist, particularly hematological and gastrointestinal adverse events, the specific safety profile of each agent can vary. The ongoing Phase 1 clinical trial for this compound will be critical in establishing its safety and tolerability in humans. The data presented in this guide will serve as a valuable resource for the scientific community as more information on this compound and other emerging DNA repair inhibitors becomes available.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. momatx.com [momatx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.gov [fda.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. A Real-World Disproportionality Analysis of Olaparib: Data Mining of the Public Version of FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MOMA-341: A Comparative Guide to Werner Syndrome Helicase (WRN) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of Werner Syndrome Helicase (WRN), a crucial enzyme for DNA repair and genome stability, has emerged as a promising therapeutic strategy in precision oncology.[1] Its inhibition is synthetically lethal in cancers with high microsatellite instability (MSI-H), a condition present in a significant percentage of colorectal, endometrial, and gastric cancers.[2][3] MOMA Therapeutics has entered this field with MOMA-341, a potent and selective oral inhibitor currently in Phase 1 clinical trials.[2][3]
This guide provides an objective comparison of this compound's potency and mechanism against other publicly disclosed WRN inhibitors, supported by available preclinical data and detailed experimental methodologies.
Comparative Analysis of Leading WRN Inhibitors
This compound is a covalent inhibitor that locks WRN in an inactive state.[2][4] While specific potency values (e.g., IC50) for this compound have not been publicly disclosed, it is described as a "highly potent and selective" agent that demonstrates tumor regression at low oral doses in preclinical MSI-H xenograft models.[3][5] The landscape of WRN inhibitors includes several candidates with distinct mechanisms and varying stages of development.
| Inhibitor | Developing Company | Mechanism of Action (MOA) | Biochemical Potency (IC50) | Cellular Potency (MSI-H Cells) | Clinical Stage |
| This compound | MOMA Therapeutics | Covalent, allosteric, binds Cys727, ATP-competitive.[2][6] | Not publicly disclosed. Described as "highly potent".[3] | Induces tumor regression at low oral doses in MSI-H xenograft models.[5] | Phase 1[3] |
| HRO761 | Novartis | Non-covalent, reversible, allosteric.[4][7] | Potent; locks WRN in an inactive conformation.[4] | Selectively inhibits tumor cell growth in MSI cells.[4] | Phase 1[4] |
| VVD-214 (RO7589831) | Vividion (Bayer) / Roche | Covalent, irreversible, allosteric, binds Cys727.[7] | IC50: 0.1316 µM[8] | Strong tumor-suppressive effect in MSI tumor cell models.[8] | Phase 1[7] |
| GSK4418959 | GlaxoSmithKline / IDEAYA | Non-covalent, reversible.[7] | Potent single-agent activity in preclinical models.[7] | Shows activity in models with acquired resistance to other WRN inhibitors.[7] | Phase 1[7] |
| NDI-219216 | Nimbus Therapeutics | Non-covalent.[1][9] | Outperforms other clinical-stage inhibitors in preclinical models.[9] | Shows broad efficacy in multiple MSI-H CDX and PDX models.[9] | Phase 1/2[1] |
| GSK_WRN3 / GSK_WRN4 | GlaxoSmithKline | Covalent. | pIC50: 8.6 (GSK_WRN3), 7.6 (GSK_WRN4).[10] | Time- and dose-dependent inhibition of MSI-H cell growth.[11] | Preclinical[10] |
Signaling Pathway and Experimental Workflow
To understand the therapeutic strategy and evaluation process for WRN inhibitors, the following diagrams illustrate the mechanism of action and the typical drug discovery workflow.
References
- 1. WRN Inhibitors Market Enters Growth Phase with Multiple Early-Stage Clinical Programs Underway | DelveInsight [prnewswire.com]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. momatx.com [momatx.com]
- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. nimbustx.com [nimbustx.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
MOMA-341: A Comparative Analysis of Monotherapy vs. Combination Therapy in MSI-H/dMMR Tumors
For Researchers, Scientists, and Drug Development Professionals
MOMA-341, a novel, potent, and selective oral inhibitor of Werner helicase (WRN), is emerging as a promising therapeutic agent for tumors characterized by high microsatellite instability (MSI-H) or DNA mismatch repair deficiency (dMMR).[1][2] Currently in Phase 1 clinical development (NCT06974110), this compound is being evaluated as both a monotherapy and in combination with standard-of-care agents, including chemotherapy and immunotherapy.[1][3] This guide provides a comparative overview of this compound as a monotherapy versus its use in combination therapy, based on available preclinical data and the design of ongoing clinical investigations.
Mechanism of Action: Targeting a Synthetic Lethality
This compound operates on the principle of synthetic lethality. MSI-H/dMMR cancer cells exhibit a specific dependency on the WRN helicase for survival due to the accumulation of expanded thymine (B56734) and adenine (B156593) (TA) dinucleotide repeats in their DNA.[4][5] WRN helicase plays a crucial role in the replication and repair of these repetitive sequences.[4][5]
This compound is an allosteric, ATP-competitive inhibitor that forms a covalent bond with cysteine 727 on the WRN protein.[2][6][7] This interaction locks WRN in an inactive conformation, leading to an accumulation of DNA damage at the TA repeat sites, ultimately resulting in cell death of the cancer cells.[4][6][7] This targeted approach spares normal, microsatellite-stable cells where WRN is not essential for survival.[4][8]
Caption: Signaling pathway of this compound in MSI-H/dMMR tumor cells.
Preclinical Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies have demonstrated the potential of this compound in MSI-H tumor models. While detailed quantitative data from these studies is not yet publicly available, the qualitative outcomes strongly support both monotherapy and combination approaches.
| Parameter | This compound Monotherapy | This compound Combination Therapy (with Irinotecan) |
| Antitumor Activity | Demonstrates dose-dependent antitumor activity and tumor regression in MSI-H colorectal cancer xenograft models (e.g., SW48).[4][9] | Enhanced antitumor activity due to the additive induction of the DNA damage response by both agents.[4][5] |
| Mechanism of Enhanced Efficacy | Induces DNA damage and WRN degradation.[4] | Combination with chemotherapy results in a more pronounced DNA damage response.[4][5] |
| Applicability | Highly effective in MSI-H tumors with significantly expanded TA repeat regions.[2] | Particularly beneficial in tumors with moderate TA repeat expansions where monotherapy may result in incomplete antitumor activity.[2][4] |
| Supporting Evidence | Preclinical data shows tumor regression at low oral doses in sensitive MSI-H cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[8] | Studies indicate that combining this compound with chemotherapies can convert incomplete tumor responses into regressions.[2] |
Clinical Investigation: The Phase 1 Trial (NCT06974110)
The ongoing Phase 1 clinical trial is a multi-center, open-label study designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound.[1][3] The study design incorporates both monotherapy and combination therapy arms, allowing for a direct comparison of these approaches in patients with advanced or metastatic solid tumors harboring MSI-H/dMMR alterations.[1][3]
Study Arms:
-
Treatment Arm 1: this compound as a single agent.[3]
-
Treatment Arm 2: this compound in combination with irinotecan (B1672180) (chemotherapy).[3]
-
Treatment Arm 3: this compound in combination with immunotherapy.[3]
Caption: Workflow of the this compound Phase 1 clinical trial.
Experimental Protocols
While specific, detailed protocols are proprietary, the following outlines the general methodologies employed in the preclinical assessment of this compound.
Xenograft Models:
-
Cell Lines: MSI-H human cancer cell lines (e.g., SW48 colorectal adenocarcinoma) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various dose levels, either as a monotherapy or in combination with intravenously administered irinotecan.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Studies: At the end of the study, tumors may be excised to analyze biomarkers of drug activity, such as WRN target engagement and markers of DNA damage (e.g., γH2AX).
Future Outlook
The development of this compound represents a significant advancement in precision medicine for MSI-H/dMMR cancers. The ongoing Phase 1 trial will be critical in determining the optimal therapeutic strategy. Initial data readouts for the monotherapy arm are anticipated in mid-2026.[1] The combination arms with chemotherapy and immunotherapy hold the promise of overcoming potential resistance and enhancing the depth and duration of response. The identification of TA repeat expansions as a potential predictive biomarker may further refine patient selection for this compound therapy.[2][7] The comprehensive data from this trial will elucidate the comparative efficacy and safety of this compound as a monotherapy versus its use in combination, guiding its future clinical development.
References
- 1. momatx.com [momatx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. momatx.com [momatx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Disposal of MOMA-341: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for MOMA-341 is not publicly available. The following guidelines are based on general best practices for the handling and disposal of hazardous research chemicals, particularly potent, covalent, fluorinated heterocyclic small molecule inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
This compound is a selective and covalent inhibitor of Werner RecQ like helicase (WRN), currently in Phase I clinical trials.[1][2][3][4] Its nature as a potent, investigational compound necessitates careful handling and disposal to ensure personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): All personnel handling this compound, including during disposal, must wear:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given its covalent nature, consider double-gloving. Gloves should be inspected before use and disposed of as hazardous waste after handling.
-
Body Protection: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization, all handling should occur in a certified chemical fume hood.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure an eyewash station and safety shower are readily accessible.
Summary of this compound Properties
For quick reference, the known properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₈H₂₆F₄N₆O₃[5] |
| Molecular Weight | 570.54 g/mol [5] |
| Chemical Nature | Selective, covalent WRN inhibitor[2][3][4] |
| Compound Type | Fluorinated heterocyclic compound[6][7][8][9] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential.
Experimental Protocol: Waste Management
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., from experiments).
-
Contaminated labware (e.g., pipette tips, vials, flasks, gloves, bench paper).
-
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent incompatible reactions.[1][10]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect unused solid this compound and contaminated disposable materials (e.g., gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[11] Puncture-resistant containers should be used for chemically contaminated sharps like needles or broken glass.[12]
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) carboy).[1] The original container is often a good choice for waste storage if available.[13]
-
Ensure all waste containers have secure, tight-fitting lids and are kept closed except when adding waste.[1][11]
-
Use secondary containment, such as a plastic bin, for all liquid waste containers to prevent spills.[1][10]
-
-
Labeling of Hazardous Waste:
-
As soon as the first drop of waste is added, affix a hazardous waste label from your institution's EHS department to the container.[10][13][14]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.[14]
-
An estimate of the concentration and quantity of this compound.
-
List all other constituents in the container (e.g., solvents).
-
The accumulation start date.
-
The Principal Investigator's name and laboratory information.[14]
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[1]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.[13]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[1][13] For highly potent or toxic compounds, it is best practice to collect the first three rinses.[1]
-
After rinsing and air-drying, deface or remove the original label before disposing of the container according to your institution's guidelines for rinsed chemical containers.[13]
-
-
Arranging for Disposal:
-
Once a waste container is full or as per your institution's schedule, arrange for its pickup through your EHS department.[11][13]
-
Complete any required waste pickup forms, providing accurate information about the container's contents.
-
Never dispose of this compound or its containers in the regular trash or down the sink.[1][10][14]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of this compound, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. benchchem.com [benchchem.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling MOMA-341
Essential Safety and Handling Guide for MOMA-341
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PERSONNEL
This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound, a selective, covalent inhibitor of Werner RecQ like helicase (WRN). Given that this compound induces DNA damage and is an investigational compound, it must be handled with the utmost care, treating it as a potent and potentially hazardous substance.[1] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research being conducted.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action provides insight into its potential hazards. As a covalent inhibitor that causes DNA damage, this compound should be presumed to be a potential carcinogen, mutagen, and teratogen.[1] Therefore, all handling procedures must be designed to minimize any possible exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the compound.[2] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves are required. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed upon leaving the designated work area.[2] |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves. Gowns must be changed immediately if contaminated and at the end of each procedure. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound to prevent inhalation of fine particles. All work with the solid compound must be performed in a certified chemical fume hood or a biological safety cabinet. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory-safe, closed-toe shoes. These must be removed before exiting the designated handling area. |
Operational Plan for Safe Handling
Strict adherence to the following procedural steps is critical for minimizing exposure risk and ensuring experimental integrity.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the compound should be restricted to authorized and trained personnel only.
3.2. Preparation and Handling (Solid and Solution)
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Use a dedicated set of non-porous, easily decontaminated equipment (e.g., spatulas, weighing boats, vortexer).
-
When weighing the solid compound, use a disposable weighing boat.
-
To reconstitute, slowly add the solvent to the vial containing the solid this compound to avoid aerosolization. Cap the vial securely before vortexing or sonicating.
-
All solutions should be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3.3. Experimental Use
-
When adding this compound to cell cultures or animal models, use techniques that minimize the generation of aerosols and splashes.
-
Any surfaces that may come into contact with the compound should be covered with absorbent, plastic-backed liners.
-
After handling is complete, the work area must be thoroughly decontaminated.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1][3][4]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, pipette tips, vials, weighing paper) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] |
| Liquid Waste | All contaminated liquid waste (e.g., excess solutions, media containing this compound, decontamination solutions) must be collected in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is clearly labeled as containing hazardous drug waste.[1] |
All hazardous waste containers must be sealed and transported by trained personnel for final disposal through a licensed hazardous waste management company.[3]
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, use a spill kit specifically designed for hazardous drugs. For large spills, contact your institution's environmental health and safety department immediately.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
